molecular formula C18H24O3 B13847758 17-Epiestriol-d5

17-Epiestriol-d5

Cat. No.: B13847758
M. Wt: 293.4 g/mol
InChI Key: PROQIPRRNZUXQM-UQLYEEKPSA-N
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Description

17-Epiestriol-d5 is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H24O3

Molecular Weight

293.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1/i2D2,4D2,13D

InChI Key

PROQIPRRNZUXQM-UQLYEEKPSA-N

Isomeric SMILES

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)O)([2H])[2H])([2H])[2H])C[C@H]([C@H]3O)O)C

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Foundational & Exploratory

17-Epiestriol-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to 17-Epiestriol-d5. This isotopically labeled steroid is a crucial tool for the accurate quantification of its endogenous counterpart, 17-Epiestriol, a biologically active metabolite of estrogen.

Chemical Identity and Structure

This compound is the deuterium-labeled form of 17-Epiestriol. The parent compound, also known as 17α-Epiestriol or (16α,17α)-Estra-1,3,5(10)-triene-3,16,17-triol, is a minor endogenous estrogen and the 17α-epimer of estriol. The deuterated analog serves as an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

While the exact positions of the five deuterium atoms can vary by manufacturer, a common and stable labeling pattern for related d5-estrogens involves substitution on the aromatic A-ring and the D-ring, specifically at positions C2, C4, C16 (geminal), and C17. This proposed structure is illustrated below.

Caption: Probable structure of this compound with deuteration sites.

Physicochemical and Structural Properties

The key properties of 17-Epiestriol (unlabeled) and its deuterated analog are summarized below. It is important to note the significant discrepancy in reported melting points for the parent compound from various suppliers.

Property17-Epiestriol (Unlabeled)This compound
CAS Number 1228-72-4[1][2]1228-72-4 (unlabeled)
Molecular Formula C₁₈H₂₄O₃C₁₈H₁₉D₅O₃
Molecular Weight 288.38 g/mol ~293.41 g/mol
IUPAC Name (8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triolN/A
Appearance Off-white to yellow powderN/A
Melting Point 114-115 °C or 239-241 °C[1][2][3][4]N/A
Solubility Slightly soluble in Methanol; Soluble in Chloroform:Methanol (1:1) at ~10 mg/mLN/A
XLogP3 (Computed) 2.5N/A
SMILES C[C@]12CC[C@H]3--INVALID-LINK--O">C@HCCC4=C3C=CC(=C4)O[2]N/A

Biological Activity and Significance

17-Epiestriol is an active metabolite of estrone and estradiol. Its biological functions are primarily mediated through its activity as a selective estrogen receptor β (ERβ) agonist.

Estrogen Receptor Binding

17-Epiestriol demonstrates a preferential binding affinity for ERβ over ERα. In competitive binding assays, it showed relative binding affinities of approximately 80% for ERβ and 29% for ERα when compared to 17β-estradiol. This selectivity makes it a molecule of interest for studying the specific roles of ERβ in various tissues.

Anti-inflammatory Properties

A key finding is the potent anti-inflammatory effect of 17-Epiestriol. It has been shown to be approximately 400 times more potent than 17β-estradiol in suppressing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNFα) in human umbilical vein endothelial cells (HUVECs).

This action is modulated through a nitric oxide (NO)-dependent pathway. 17-Epiestriol induces the expression of endothelial nitric oxide synthase (eNOS), leading to increased NO production. The elevated NO levels subsequently prevent the nuclear translocation of the transcription factor NF-κB, a critical step in the inflammatory cascade that drives VCAM-1 expression.

G cluster_cell Endothelial Cell 17-Epiestriol 17-Epiestriol ERb ER-beta 17-Epiestriol->ERb binds eNOS_up eNOS Expression ↑ ERb->eNOS_up activates NO_prod NO Production ↑ eNOS_up->NO_prod NFkB_block NF-kB Nuclear Translocation NO_prod->NFkB_block inhibits VCAM1_exp VCAM-1 Gene Expression TNFa TNF-alpha NFkB_act NF-kB Activation TNFa->NFkB_act induces NFkB_act->VCAM1_exp promotes

Caption: Signaling pathway of 17-Epiestriol in VCAM-1 inhibition.

Metabolic Pathway

17-Epiestriol is a downstream metabolite in the estrogen metabolism pathway. It is formed from the precursor 16α-hydroxyestrone via the reduction of the C-17 ketone. 16α-hydroxyestrone itself is generated from the hydroxylation of estrone.

G Estrone Estrone Hydroxyestrone 16alpha-Hydroxyestrone Estrone->Hydroxyestrone 16alpha-Hydroxylase (CYP P450) Epiestriol 17-Epiestriol Hydroxyestrone->Epiestriol 17beta-HSD (Reduction) G cluster_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis Plasma 1. Plasma Sample (250 µL) Spike 2. Spike with This compound (IS) Plasma->Spike Extract 3. Liquid-Liquid Extraction (e.g., MTBE) Spike->Extract Dry 4. Evaporate to Dryness Extract->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute Inject 6. Inject onto UPLC System Reconstitute->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Electrospray Ionization (ESI, Negative Mode) Separate->Ionize Detect 9. MRM Detection (Triple Quadrupole MS) Ionize->Detect

References

17-Epiestriol-d5 synthesis and isotopic purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 17-Epiestriol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of this compound, a deuterated analog of the endogenous estrogen 17-epiestriol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for mass spectrometry-based bioanalytical assays or as tracers in metabolic studies.

Introduction

17-Epiestriol, a stereoisomer of estriol, is a weak endogenous estrogen.[1] Its deuterated counterpart, this compound, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS) due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio.[2][3] The incorporation of five deuterium atoms provides a significant mass shift, minimizing isotopic cross-talk and enhancing the accuracy and precision of analytical methods.[4] This guide details a plausible synthetic route and the analytical methodologies for verifying its high isotopic purity.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a commercially available steroid precursor, such as estrone. The key steps involve the introduction of deuterium atoms onto the steroid scaffold and the stereoselective reduction of a ketone to form the 17α-hydroxyl group.

A potential synthetic pathway is outlined below:

  • Deuteration of Estrone : Estrone can be deuterated at the 2, 4, and 16 positions using an acid-catalyzed exchange reaction in the presence of a deuterium source. A microwave-assisted method using trifluoroacetic acid-d (CF₃COOD) can efficiently yield [2,4,16,16-²H₄]-estrone.[4]

  • Reduction to form the 17α-hydroxyl group : The 17-keto group of the deuterated estrone intermediate is then reduced to a hydroxyl group. To achieve the desired 17α-epimer, a stereoselective reduction is necessary. This can be accomplished using a reducing agent that favors attack from the less hindered β-face of the steroid, or through methods that allow for the specific synthesis of the 17-α configuration.[5] A fifth deuterium atom can be introduced during this reduction step by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄).

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Estrone Estrone Deuterated_Estrone [2,4,16,16-²H₄]-Estrone Estrone->Deuterated_Estrone CF₃COOD, Microwave Epiestriol_d5 This compound Deuterated_Estrone->Epiestriol_d5 NaBD₄

Caption: Synthetic workflow for this compound from Estrone.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed experimental protocol for the synthesis of this compound.

Step 1: Deuteration of Estrone

  • To a solution of estrone (1.0 g) in a suitable solvent, add trifluoroacetic acid-d (CF₃COOD).

  • The reaction mixture is subjected to microwave irradiation at a specified temperature and time to facilitate the deuterium exchange.

  • Upon completion, the reaction is quenched, and the product, [2,4,16,16-²H₄]-estrone, is extracted using an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure deuterated estrone.

Step 2: Reduction of Deuterated Estrone

  • The purified [2,4,16,16-²H₄]-estrone is dissolved in an appropriate solvent system (e.g., a mixture of tetrahydrofuran and methanol).

  • The solution is cooled to a low temperature (e.g., 0 °C).

  • Sodium borodeuteride (NaBD₄) is added portion-wise to the cooled solution.

  • The reaction is stirred for a specified period, and its progress is monitored by thin-layer chromatography.

  • Once the reaction is complete, it is carefully quenched, and the product is extracted.

  • The combined organic extracts are washed, dried, and the solvent is removed.

  • The resulting crude this compound is purified by recrystallization or column chromatography to obtain the final product with high chemical purity.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of this compound as an internal standard. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

²H NMR spectroscopy is a powerful tool for determining the position and extent of deuterium incorporation.[6][7] It allows for the direct observation of the deuterium nuclei, providing information on the site-specific isotopic enrichment. ¹H NMR can also be used to assess the degree of deuteration by observing the disappearance of proton signals at the labeled positions.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the overall isotopic distribution and purity.[8][9][10] By comparing the mass spectra of the deuterated and unlabeled compounds, the percentage of the d5 species and the presence of other isotopic variants (d0 to d4) can be quantified.

The analytical workflow for determining isotopic purity is illustrated below:

Purity_Analysis_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Sample_Prep Sample Preparation for NMR H1_NMR ¹H NMR Spectroscopy NMR_Sample_Prep->H1_NMR H2_NMR ²H NMR Spectroscopy NMR_Sample_Prep->H2_NMR NMR_Data_Analysis Data Analysis and Positional Purity H1_NMR->NMR_Data_Analysis H2_NMR->NMR_Data_Analysis Final_Purity Final Isotopic Purity Report NMR_Data_Analysis->Final_Purity MS_Sample_Prep Sample Preparation for MS LC_MS LC-MS or GC-MS Analysis MS_Sample_Prep->LC_MS MS_Data_Analysis Data Analysis and Isotopic Distribution LC_MS->MS_Data_Analysis MS_Data_Analysis->Final_Purity

Caption: Analytical workflow for isotopic purity determination.

Experimental Protocols: Isotopic Purity Determination

¹H and ²H NMR Spectroscopy

  • A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ²H NMR spectra are acquired on a high-field NMR spectrometer.

  • For ¹H NMR, the integration of the remaining proton signals at the deuterated positions is compared to the integration of a non-deuterated proton signal to calculate the percentage of deuteration.

  • For ²H NMR, the presence and chemical shifts of the deuterium signals confirm the positions of labeling.

LC-MS/MS Analysis

  • A standard solution of this compound is prepared and analyzed using a validated LC-MS/MS method.

  • The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) to observe the molecular ion region.

  • The relative abundances of the ions corresponding to the d0 to d5 species are measured.

  • The isotopic purity is calculated as the percentage of the d5 ion relative to the sum of all isotopic species.

Data Presentation

The quantitative data regarding the isotopic purity of a typical batch of synthesized this compound are summarized in the tables below.

Table 1: Isotopic Purity of this compound Determined by Mass Spectrometry

Isotopic SpeciesRelative Abundance (%)
d0< 0.1
d1< 0.5
d2< 1.0
d3< 2.0
d45.0 - 10.0
d5> 98.0

Table 2: Key Analytical Parameters for Isotopic Purity Verification

ParameterNMR SpectroscopyMass Spectrometry
Instrumentation 400 MHz (or higher) NMR SpectrometerTriple Quadrupole or High-Resolution MS
Solvent CDCl₃, DMSO-d₆Acetonitrile, Methanol, Water
Internal Standard Not typically requiredUnlabeled 17-Epiestriol
Data Acquired ¹H and ²H chemical shifts and integralsMass-to-charge ratios and intensities
Purity Assessment Site-specific deuteration levelsOverall isotopic distribution

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a well-defined synthetic route involving deuteration of a suitable precursor followed by stereoselective reduction. The rigorous assessment of isotopic purity using NMR and MS techniques is essential to ensure its suitability as a reliable internal standard for demanding bioanalytical applications. This guide provides the fundamental knowledge for researchers and drug development professionals to understand and potentially implement the synthesis and quality control of this important analytical tool.

References

Physicochemical Properties of 17-Epiestriol-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Epiestriol-d5 is the deuterated form of 17-Epiestriol, a minor endogenous estrogen and a metabolite of estradiol.[1] As a selective estrogen receptor β (ERβ) agonist, 17-Epiestriol and its labeled counterpart are valuable tools in endocrinology research and drug development.[2][3] The incorporation of five deuterium atoms enhances its utility as an internal standard in mass spectrometry-based quantitative analyses, allowing for precise differentiation from the endogenous analyte.[4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

The deuteration of 17-Epiestriol can subtly influence its physicochemical characteristics compared to the parent compound. While specific experimental data for the deuterated form is limited in publicly accessible literature, the following tables summarize the available information for both this compound and its non-deuterated analog, 17-Epiestriol.

Table 1: General and Chemical Properties

PropertyThis compound17-Epiestriol
Chemical Name (16α,17α)-Estra-1,3,5(10)-triene-3,16,17-triol-d5(16α,17α)-Estra-1,3,5(10)-triene-3,16,17-triol
Synonyms 16α,17α-Estriol-d5, 16α-Hydroxy-17α-estradiol-d516α,17α-Estriol, 16α-Hydroxy-17α-estradiol
Molecular Formula C₁₈H₁₉D₅O₃[5]C₁₈H₂₄O₃[6]
Molecular Weight 293.41 g/mol [2]288.38 g/mol [6]
CAS Number Not widely available1228-72-4[6]
Appearance White to Off-White Solid (presumed)White to Off-White Solid[6]

Table 2: Physicochemical Data

PropertyThis compound17-Epiestriol
Melting Point Data not available~282 °C (Decomposes)
Boiling Point Data not availableData not available
pKa (strongest acidic) Data not available10.33 (Predicted)
LogP Data not available2.5 (Predicted, XLogP3)[7]
Solubility Data not availableSlightly soluble in methanol, DMSO, ethanol; Soluble in other organic solvents; Limited solubility in water.[6][8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline standard methodologies applicable to the characterization of this compound.

Melting Point Determination

The melting point provides a sharp indication of a compound's purity. A standard method for its determination is the capillary melting point technique.[9]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • A preliminary rapid heating is performed to determine an approximate melting range.

    • A fresh sample is then heated slowly (1-2 °C per minute) near the expected melting point.[9]

    • The temperature at which the first droplet of liquid appears and the temperature at which the sample is completely molten are recorded as the melting range.[11]

Solubility Determination

The solubility of a compound is a critical parameter influencing its bioavailability and formulation. A common method for determining thermodynamic solubility is the shake-flask method.

Methodology:

  • Solvent Systems: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8), and organic solvents like methanol, ethanol, and DMSO.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

    • The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as LC-MS/MS.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach, while HPLC-based methods offer a high-throughput alternative.[12][13]

Shake-Flask Methodology:

  • Phase Preparation: 1-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other.[14]

  • Procedure:

    • A known amount of this compound is dissolved in one of the phases.

    • The two phases are combined in a flask and shaken vigorously until equilibrium is established.[15]

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the analyte in both the octanol and aqueous phases is quantified.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

HPLC-Based Methodology:

  • Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.[16][17]

  • Procedure:

    • A calibration curve is generated using a series of standard compounds with known LogP values.

    • This compound is injected onto the calibrated HPLC system.

    • The retention time of this compound is used to calculate its LogP based on the calibration curve.[18]

Spectral Analysis

Spectral data is essential for the structural confirmation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For deuterated compounds, both ¹H and ²H (deuterium) NMR can be employed.

Methodology:

  • Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired to confirm the overall structure. A ²H NMR spectrum can be acquired to confirm the positions of deuterium labeling.[19]

  • Data Analysis: Chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the complete molecular structure.[20]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and isotopic enrichment.

Methodology:

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

  • Analysis: The sample is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion peak and confirm the molecular weight. Tandem mass spectrometry (MS/MS) is used to generate a characteristic fragmentation pattern for structural confirmation and for developing quantitative methods.[21][22]

Signaling Pathway Involvement

As an epimer of estriol, this compound is expected to interact with estrogen signaling pathways. Estrogens exert their effects through both genomic and non-genomic pathways, primarily mediated by estrogen receptors α (ERα) and β (ERβ).

Classical Genomic Estrogen Signaling

This pathway involves the binding of estrogen to nuclear estrogen receptors, leading to the regulation of gene expression.

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17-Epiestriol ER Estrogen Receptor (ER) E2->ER Binding E2_ER E2-ER Complex ER->E2_ER Dimer Dimerized Complex E2_ER->Dimer Dimerization Dimer_nuc Dimerized Complex Dimer->Dimer_nuc Translocation ERE Estrogen Response Element Gene Target Gene ERE->Gene Transcription Regulation Dimer_nuc->ERE Binding

Caption: Classical genomic estrogen signaling pathway.

Non-Genomic Estrogen Signaling

Estrogens can also initiate rapid signaling cascades through membrane-associated estrogen receptors, influencing cellular processes independently of gene transcription.

NonGenomic_Estrogen_Signaling E2 17-Epiestriol mER Membrane ER E2->mER Binding G_protein G-protein mER->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Cell_response Cellular Response PKA->Cell_response Phosphorylation Events

Caption: Non-genomic estrogen signaling via G-protein coupling.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive characterization of a new chemical entity like this compound.

Physicochemical_Workflow start Start: This compound Sample purity Purity Assessment (e.g., HPLC, LC-MS) start->purity structure Structural Confirmation (NMR, MS) purity->structure stability Stability Assessment (pH, Temperature, Light) purity->stability melting_point Melting Point Determination structure->melting_point solubility Solubility Studies (Aqueous & Organic) structure->solubility logp LogP Determination (Shake-Flask or HPLC) structure->logp pka pKa Determination (Potentiometric or Spectrophotometric) structure->pka report Comprehensive Physicochemical Profile melting_point->report solubility->report logp->report pka->report stability->report

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific experimental data for the deuterated compound is not extensively available, this document offers a framework for its characterization by presenting key properties of the non-deuterated analog and detailing robust experimental protocols. The provided diagrams of relevant signaling pathways and experimental workflows serve as valuable tools for researchers in the fields of endocrinology, pharmacology, and drug development. Further experimental investigation is warranted to fully elucidate the specific physicochemical profile of this compound.

References

The Role of 17-Epiestriol-d5 in Modern Analytical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 8, 2025 – In the landscape of sensitive and precise bioanalysis, particularly in endocrinology and drug development, the use of stable isotope-labeled internal standards is paramount. This technical guide delves into the specific application of 17-Epiestriol-d5, a deuterated analog of the estrogen metabolite 17-epiestriol, as a critical tool in quantitative research methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to employ robust and accurate analytical techniques for the measurement of estrogens in biological matrices.

Core Application: An Internal Standard for Quantitative Mass Spectrometry

This compound serves a singular and vital purpose in research: it is employed as an internal standard for the quantitative analysis of 17-epiestriol and other related estrogens by mass spectrometry (MS), most commonly in conjunction with liquid chromatography (LC-MS/MS).[1] The rationale for using a deuterated standard lies in its chemical near-identity to the analyte of interest, 17-epiestriol. This ensures that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass due to the five deuterium atoms allows it to be distinguished from the endogenous, unlabeled analyte by the mass spectrometer. This co-eluting, yet mass-differentiated, standard enables precise quantification by correcting for variations in sample extraction recovery and potential matrix effects that can suppress or enhance the ionization of the analyte.

The workflow for utilizing this compound in a quantitative assay is a multi-step process that begins with sample preparation and culminates in data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum) spike Spike with this compound sample->spike extraction Liquid-Liquid or Solid-Phase Extraction spike->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution in Mobile Phase drydown->reconstitution lc Chromatographic Separation reconstitution->lc ms Mass Spectrometric Detection (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

General workflow for quantitative analysis using an internal standard.

Quantitative Data for Analytical Method Development

The cornerstone of a reliable LC-MS/MS method is the optimization of mass spectrometry parameters to ensure selectivity and sensitivity. For the quantification of 17-epiestriol using this compound, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and its internal standard and monitoring for specific product ions after collision-induced dissociation.

The following table summarizes the known MRM transitions for the analyte, estriol, which serves as a basis for method development for 17-epiestriol and its deuterated standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragment
Estriol287171[M-H-C6H8O2]⁻
Estriol287145[M-H-C7H6O3]⁻
This compound (Predicted) ~292 ~171-176 (Dependent on D location)
This compound (Predicted) ~292 ~145-150 (Dependent on D location)

Note: The exact m/z values for this compound product ions will depend on the position of the deuterium labels on the molecule and which parts of the molecule are retained in the fragments.

Experimental Protocols: A Guideline for Implementation

The following sections provide a detailed, generalized methodology for the key experimental stages in the quantification of 17-epiestriol using this compound as an internal standard. These protocols are based on established methods for estrogen analysis in serum.[2][3][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common and effective method for extracting estrogens from a serum matrix.

G start Start: 250 µL Serum Sample add_is Add 20 µL this compound Working Solution start->add_is vortex1 Vortex Briefly add_is->vortex1 add_solvent Add 1 mL Hexane:Ethyl Acetate (85:15, v/v) vortex1->add_solvent vortex2 Vortex for 10 minutes add_solvent->vortex2 centrifuge Centrifuge at 4000 x g for 5 minutes vortex2->centrifuge transfer Transfer 700 µL of the Upper Organic Layer centrifuge->transfer dry Evaporate to Dryness (Nitrogen Stream) transfer->dry reconstitute Reconstitute in 50 µL Mobile Phase dry->reconstitute end Ready for LC-MS/MS Injection reconstitute->end

Liquid-Liquid Extraction (LLE) workflow.

Methodology:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 250 µL of the serum sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add a known amount (e.g., 20 µL of a 2 ng/mL solution) of the this compound internal standard working solution to each tube.

  • Mixing: Briefly vortex the samples to ensure homogeneity.

  • Extraction: Add 1 mL of an 85:15 (v/v) mixture of hexane and ethyl acetate.

  • Vortexing: Vortex the tubes vigorously for 10 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Centrifugation: Centrifuge the samples at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer approximately 700 µL of the upper organic layer to a clean tube or a well in a 96-well plate.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

Chromatographic Separation

The goal of the liquid chromatography step is to separate the analyte and internal standard from other matrix components to reduce ion suppression and ensure accurate quantification. A reverse-phase C18 or Phenyl column is typically used.

ParameterTypical Condition
Column C18 or Phenyl, e.g., 2.1 x 50 mm, < 3 µm particle size
Mobile Phase A Water with a modifier (e.g., 0.1% formic acid or ammonium fluoride)
Mobile Phase B Methanol or Acetonitrile with a modifier
Flow Rate 0.2 - 0.5 mL/min
Gradient A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes.
Column Temperature 30 - 50 °C
Injection Volume 5 - 20 µL
Mass Spectrometric Detection

A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in MRM mode.

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Spray Voltage -4000 to -4500 V
Source Temperature 400 - 600 °C
Collision Gas Nitrogen or Argon
MRM Transitions See Table 1 (requires optimization for this compound)
Collision Energy (CE) Requires optimization for each transition (typically 20-50 eV)
Dwell Time 50 - 200 ms per transition

Signaling Pathway Context

While this compound itself is an analytical tool and not biologically active in the same way as its unlabeled counterpart, understanding the biological context of 17-epiestriol is crucial for the research in which this standard is employed. 17-epiestriol is a metabolite of estradiol and acts as an estrogen. Estrogens exert their effects primarily through binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors that regulate the expression of target genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17-Epiestriol ER Estrogen Receptor (ERα / ERβ) E2->ER HSP Heat Shock Proteins ER->HSP dissociation Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (in DNA) Dimer->ERE binding Transcription Gene Transcription ERE->Transcription Protein Protein Synthesis & Cellular Response Transcription->Protein

Simplified genomic estrogen signaling pathway.

References

The Role of 17-Epiestriol-d5 in Elucidating Estradiol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 17-epiestriol as a metabolite of estradiol, with a core focus on the utility of its deuterated analog, 17-Epiestriol-d5, in quantitative analysis. This document will detail the metabolic pathways, present quantitative data, outline experimental protocols, and provide visual representations of the key processes involved.

Introduction: Estradiol Metabolism and the Significance of 17-Epiestriol

Estradiol (E2), the most potent endogenous estrogen, plays a crucial role in a vast array of physiological processes. Its metabolic fate is complex, involving a series of enzymatic modifications primarily in the liver, which lead to the formation of numerous metabolites with varying degrees of estrogenic activity.[1][2] Understanding these metabolic pathways is critical for assessing the risk of hormone-dependent cancers, evaluating endocrine function, and developing targeted therapies.

One such metabolite is 17-epiestriol, a minor and relatively weak endogenous estrogen.[3] It is the 17α-epimer of the more commonly known estriol.[3] 17-epiestriol is formed from the intermediate 16α-hydroxyestrone.[3] Despite its lower estrogenic activity compared to estradiol, 17-epiestriol has been shown to be a selective agonist of the estrogen receptor β (ERβ) and may possess unique biological activities.[3][4] For instance, it has been found to be significantly more potent than estradiol in inhibiting the expression of vascular cell adhesion molecule 1 (VCAM-1) in vitro, suggesting a potential role in inflammatory processes.[4]

Accurate quantification of 17-epiestriol in biological matrices is essential for elucidating its physiological and pathological roles. This is where this compound becomes indispensable. As a deuterated (heavy isotope-labeled) form of 17-epiestriol, it is not a natural metabolite but rather a synthetic internal standard used in mass spectrometry-based analytical methods to ensure high accuracy and precision.[5][6]

Metabolic Pathway of Estradiol to 17-Epiestriol

The formation of 17-epiestriol from estradiol is a multi-step process involving several key enzymes. The primary pathway proceeds through the following stages:

  • Oxidation of Estradiol to Estrone: Estradiol is reversibly oxidized to estrone by 17β-hydroxysteroid dehydrogenases (17β-HSDs).[7][8]

  • Hydroxylation of Estrone: Estrone undergoes hydroxylation at the C16α position to form 16α-hydroxyestrone. This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes.[9][10]

  • Reduction of 16α-hydroxyestrone: The final step involves the reduction of the 17-keto group of 16α-hydroxyestrone to a 17α-hydroxyl group, yielding 17-epiestriol. This reduction is catalyzed by a hydroxysteroid dehydrogenase.[11]

The following diagram illustrates this metabolic pathway:

Estradiol_Metabolism Estradiol Estradiol (E2) Estrone Estrone (E1) Estradiol->Estrone 17β-HSD Estrone->Estradiol 17β-HSD Hydroxyestrone 16α-Hydroxyestrone Estrone->Hydroxyestrone CYP Enzymes Epiestriol 17-Epiestriol Hydroxyestrone->Epiestriol 17β-HSD (reductase activity)

Figure 1: Metabolic pathway from Estradiol to 17-Epiestriol.

Quantitative Data on Estrogen Metabolites

The circulating levels of estrogen metabolites can vary significantly based on factors such as age, sex, and menopausal status. While estradiol is the most potent, its metabolites are present in varying concentrations. The table below summarizes representative data on the levels of key estrogens and their metabolites in human serum.

AnalyteSample TypeConcentration RangeReference
Estradiol (E2)Premenopausal Serum30 - 400 pg/mL[12]
Estrone (E1)Premenopausal Serum30 - 200 pg/mL[12]
16α-HydroxyestronePremenopausal SerumVaries, often lower than E1 and E2[1]
17-EpiestriolHuman SerumDetectable, often at low pg/mL levels[12]
Estriol (E3)Non-pregnant SerumGenerally low, <10 pg/mL[13]

Note: Concentrations are highly variable and depend on the specific population and analytical method used.

Experimental Protocol: Quantification of 17-Epiestriol using LC-MS/MS with this compound

The gold standard for the accurate quantification of steroid hormones and their metabolites in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Principle

This method involves the extraction of estrogens from a biological sample, followed by chromatographic separation and detection by a tandem mass spectrometer. A known amount of this compound is added to the sample at the beginning of the procedure. Since this compound is chemically identical to 17-epiestriol but has a different mass, it co-elutes during chromatography and experiences similar ionization effects. The ratio of the signal from the endogenous 17-epiestriol to the signal from the this compound internal standard is used for accurate quantification.

Materials and Reagents
  • Biological matrix (e.g., human serum, plasma, urine)

  • 17-Epiestriol analytical standard

  • This compound internal standard

  • Solvents (e.g., methanol, acetonitrile, water - LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Reconstitution solvent

Sample Preparation
  • Thawing and Spiking: Thaw biological samples on ice. To a known volume of sample (e.g., 500 µL of serum), add a precise amount of this compound internal standard solution.

  • Protein Precipitation (for serum/plasma): Add a protein precipitating agent, such as cold acetonitrile, to the sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the estrogens with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase-compatible solvent.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve ionization.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both 17-epiestriol and this compound.

Data Analysis
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of 17-epiestriol and a constant concentration of this compound.

  • Quantification: The concentration of 17-epiestriol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

The following diagram outlines the experimental workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Quantify 17-Epiestriol Concentration Curve->Result

Figure 2: Experimental workflow for the quantification of 17-Epiestriol.

Signaling Pathways and Biological Effects

Estradiol and its metabolites exert their effects primarily through binding to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors that function as ligand-activated transcription factors.[2] The binding of an estrogen to its receptor initiates a cascade of events leading to the regulation of gene expression.

As mentioned, 17-epiestriol is a selective agonist for ERβ.[3] The activation of ERβ can lead to different downstream effects compared to ERα activation, highlighting the importance of understanding the metabolic profile of estrogens. For example, the potent inhibition of VCAM-1 expression by 17-epiestriol is an ER-mediated event.[4]

The following diagram provides a simplified overview of estrogen receptor signaling:

Estrogen_Signaling cluster_cell Target Cell Estrogen Estrogen (e.g., Estradiol, 17-Epiestriol) Receptor Estrogen Receptor (ERα or ERβ) Estrogen->Receptor Dimerization Receptor Dimerization Receptor->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Transcription Modulation of Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

Figure 3: Simplified estrogen receptor signaling pathway.

Conclusion

17-Epiestriol is a noteworthy, albeit minor, metabolite of estradiol with distinct biological properties. A thorough understanding of its formation and physiological concentrations is crucial for a comprehensive picture of estrogen biology. The use of this compound as an internal standard in LC-MS/MS analysis is the cornerstone of accurate and reliable quantification, enabling researchers to precisely measure this metabolite in complex biological samples. The methodologies and information presented in this guide provide a solid foundation for scientists and drug development professionals working in the fields of endocrinology, oncology, and pharmacology.

References

Safety and Handling of 17-Epiestriol-d5 in the Laboratory: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 17-Epiestriol-d5 in a laboratory setting. Given that this compound is a deuterated analog of an estrogenic steroid, it requires careful handling to minimize exposure and ensure the integrity of the compound. The information presented herein is a synthesis of safety data for the parent compound, 17-Epiestriol, and best practices for managing potent hormonal compounds and deuterated substances.

Compound Identification and Properties

This compound is the deuterated form of 17-Epiestriol, a metabolite of estrone.[1] The primary bioactivity and associated hazards are attributed to its estrogenic nature. The deuteration is unlikely to alter the fundamental toxicological properties of the molecule.

Table 1: Chemical and Physical Properties of 17-Epiestriol

PropertyValueSource
Chemical Formula C₁₈H₂₄O₃[1][2]
Molecular Weight 288.4 g/mol [1][3]
Appearance A solid[1]
Solubility Slightly soluble in Methanol[1]
Storage Temperature Room temperature

Hazard Identification and Safety Precautions

As an estrogenic compound, 17-Epiestriol is classified as a hazardous substance. Prolonged or repeated exposure may have adverse health effects. The GHS classification for the parent compound, 17-Epiestriol, indicates potential risks.[3]

Table 2: GHS Hazard Classification for 17-Epiestriol

Hazard ClassCategoryHazard Statement
Carcinogenicity 1A (50% of notifications)H350: May cause cancer
Reproductive Toxicity 1A (100% of notifications)H360: May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure) 1 (50% of notifications)H372: Causes damage to organs through prolonged or repeated exposure

Source: PubChem CID 256737[3]

Due to these potential hazards, all handling of this compound should be performed with appropriate engineering controls and personal protective equipment to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

As a potent compound, this compound should be handled with stringent containment measures.

  • Engineering Controls : Handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood equipped with a HEPA filter to prevent inhalation of airborne particles.[4] For operations with a higher risk of aerosol generation, a glove box or isolator is recommended.[5] The work area should be maintained under negative pressure relative to adjacent spaces to ensure containment.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.

    • Gloves : Double gloving with powder-free nitrile gloves is recommended.[6] Gloves should be changed frequently and immediately if contaminated.

    • Lab Coat : A dedicated lab coat, preferably disposable, should be worn.

    • Eye Protection : Safety glasses with side shields or chemical splash goggles are required.[6]

    • Respiratory Protection : If there is a risk of airborne powder or aerosol generation outside of a containment system, a fit-tested NIOSH-certified N95 or higher-level respirator should be used.[7]

Figure 1: PPE Selection Workflow for this compound

Experimental Protocols

  • Preparation : Don all required PPE as outlined in the PPE Selection Workflow (Figure 1).

  • Containment : Perform all manipulations within a chemical fume hood or powder containment hood.

  • Weighing : Use a dedicated and calibrated analytical balance within the containment area.

  • Aliquotting : Weigh the desired amount of this compound into a tared, sealed container.

  • Cleaning : After handling, decontaminate all surfaces with a suitable cleaning agent, followed by a rinse.

  • Solvent Selection : For preparing stock solutions of deuterated standards, high-purity aprotic solvents such as acetonitrile or methanol are recommended to prevent H/D exchange.

  • Dissolution : In a chemical fume hood, add the chosen solvent to the vial containing the weighed this compound. Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage : Store stock solutions in amber, tightly sealed vials at -20°C to minimize solvent evaporation and degradation.

Immediate and effective management of any spillage is crucial to minimize contamination.

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.

  • Don PPE : Put on appropriate PPE, including a respirator if the spill involves powder.[8][9]

  • Containment :

    • Powder Spill : Gently cover the spill with damp absorbent pads to avoid raising dust.[6]

    • Liquid Spill : Cover the spill with absorbent pads, working from the outside in.[10]

  • Cleanup :

    • Carefully collect the absorbed material and any broken glass with forceps and place it in a sealed container labeled as "Cytotoxic Waste".[6]

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[6]

  • Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional guidelines.

  • Reporting : Report the spill to the laboratory supervisor and the institutional safety office.

Spill_Response_Flowchart start_spill Spill Occurs alert Alert others and secure the area start_spill->alert ppe Don appropriate PPE (including respirator for powder) alert->ppe decision_spill_type Liquid or Powder? ppe->decision_spill_type contain_powder Cover with damp absorbent pads decision_spill_type->contain_powder Powder contain_liquid Cover with absorbent pads (outside to inside) decision_spill_type->contain_liquid Liquid collect_waste Collect waste into sealed cytotoxic bag contain_powder->collect_waste contain_liquid->collect_waste decontaminate Clean area twice with detergent, then with alcohol collect_waste->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose report Report the incident dispose->report end_spill End report->end_spill

Figure 2: Spill Response Flowchart

Storage and Stability

Proper storage is essential to maintain the chemical and isotopic purity of this compound.

  • Solid Form : Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.

  • Solutions : Stock solutions should be stored in amber vials at -20°C. Avoid repeated freeze-thaw cycles. For short-term storage, 2-8°C may be acceptable, but always refer to the manufacturer's recommendations.

First-Aid Measures

In case of exposure, immediate action is necessary.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7] Waste containers should be clearly labeled as "Cytotoxic Waste".[7]

Lab_Safety_Workflow start_workflow Start: Experiment Planning risk_assessment Conduct Risk Assessment (Review SDS, identify hazards) start_workflow->risk_assessment select_controls Select Engineering Controls (Fume Hood, Glove Box) risk_assessment->select_controls select_ppe Select Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) select_controls->select_ppe prepare_workspace Prepare Workspace (Ensure cleanliness, have spill kit ready) select_ppe->prepare_workspace handle_compound Handle this compound (Weighing, preparing solutions) prepare_workspace->handle_compound post_handling Post-Handling Procedures handle_compound->post_handling decontaminate Decontaminate Workspace and Equipment post_handling->decontaminate Normal Operation dispose_waste Properly Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_workflow End of Procedure wash_hands->end_workflow

Figure 3: General Laboratory Safety Workflow

References

Commercial suppliers of 17-Epiestriol-d5 for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Suppliers and Research Applications of 17-Epiestriol-d5

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results. This guide provides a comprehensive overview of the commercial suppliers of this compound, a deuterated analog of the estrogen metabolite 17-Epiestriol, and details its application in research, particularly in mass spectrometry-based methods.

Commercial Availability of this compound

A critical first step in any research project is sourcing high-quality reagents. The following table summarizes the key commercial suppliers of this compound, providing essential information for procurement. It is important to note that while many suppliers list the product, obtaining a Certificate of Analysis for a specific lot is necessary to confirm purity, isotopic enrichment, and other quality control parameters.

SupplierProduct InformationAvailability
LGC Standards Product Code: TRC-E586512-10MG. A Certificate of Analysis is typically available.[1]Pack sizes of 1 mg and 10 mg are listed.
Santa Cruz Biotechnology CAS Number: 1228-72-4 (unlabeled). It is noted that a Certificate of Analysis should be referred to for lot-specific data.[2][3][4]Product availability should be confirmed directly with the supplier.
MedChemExpress Listed as the deuterium-labeled 17-Epiestriol.[5][6][7]Available in 50 mg and 100 mg pack sizes.
Simson Pharma Every compound is accompanied by a Certificate of Analysis.[8][9]Offered as a custom synthesis product.[8][10]
ChemicalBook Provides a list of various suppliers for the product.Availability and specifications vary by the listed supplier.

Note: While Cerilliant is a well-known supplier of certified reference materials for steroids, including deuterated analogs like 17β-Estradiol-d5, this compound is not explicitly listed in the readily available search results.[11]

Application in Research: A Methodological Overview

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[13]

General Experimental Protocol for Quantification of Estrogens using this compound Internal Standard

The following protocol outlines a typical workflow for the analysis of estrogens in biological matrices such as plasma or urine.

G LC-MS/MS Workflow for Estrogen Quantification Spike Spike with this compound (Internal Standard) Hydrolysis Enzymatic Hydrolysis (if analyzing conjugates) Spike->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Dansyl Chloride) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) LC_MS->Data_Analysis

Caption: A typical workflow for quantitative analysis of estrogens using a deuterated internal standard.

1. Sample Preparation:

  • Internal Standard Spiking: A precise amount of this compound is added to all samples, calibration standards, and quality controls at the initial stage.

  • Enzymatic Hydrolysis: For the analysis of total estrogen concentrations, samples are often treated with β-glucuronidase and/or sulfatase to deconjugate the metabolites.

  • Extraction: Liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) using a C18 cartridge is employed to isolate the steroids and remove interfering matrix components.

  • Derivatization: To improve ionization efficiency and chromatographic performance, estrogens are frequently derivatized. Dansylation (using dansyl chloride) is a common technique that adds a readily ionizable group, enhancing detection sensitivity in positive ion mode ESI-MS.[14]

2. LC-MS/MS Analysis:

  • Chromatography: A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), often containing a modifier like formic acid or ammonium formate to improve peak shape.

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for both the native estrogen and the deuterated internal standard (this compound) are monitored.

3. Data Analysis:

  • The peak areas of the analyte and the internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

  • The concentrations of the analyte in the unknown samples are then calculated from this calibration curve.

Biological Activity and Signaling Pathways of 17-Epiestriol

Understanding the biological context of 17-Epiestriol is important for its application in research. 17-Epiestriol is a metabolite of estrogen and has been shown to be a selective agonist for Estrogen Receptor β (ERβ).[5][15][16] Its biological effects include the inhibition of vascular cell adhesion molecule 1 (VCAM-1) expression, which is a key process in inflammation. This effect is mediated, in part, through the inhibition of the NF-κB signaling pathway and the induction of endothelial nitric oxide synthase (eNOS) expression.[5][15][16]

G 17-Epiestriol Signaling Cascade ERb ERβ eNOS eNOS Expression ERb->eNOS induces NFkB NF-κB Pathway ERb->NFkB inhibits Inflammation Inflammation eNOS->Inflammation reduces VCAM1 VCAM-1 Expression NFkB->VCAM1 promotes VCAM1->Inflammation leads to

Caption: Simplified signaling pathway of 17-Epiestriol through Estrogen Receptor β (ERβ).

This guide provides a foundational understanding for researchers interested in utilizing this compound. For specific applications, it is always recommended to consult the detailed product specifications from the supplier and relevant scientific literature for optimized experimental conditions.

References

Interpreting the Certificate of Analysis for 17-Epiestriol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like 17-Epiestriol-d5 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for its use in quantitative assays, metabolic studies, and as an internal standard in mass spectrometry-based methods. This guide offers an in-depth interpretation of a typical CoA for this compound, detailing the analytical techniques employed and the biological context of this estrogen metabolite.

Summary of Quantitative Data

A Certificate of Analysis for a certified reference material such as this compound provides key quantitative data to ensure its suitability for research purposes. The following table summarizes the typical data found on such a certificate.

ParameterSpecificationResultMethod
Identity Conforms to structureConfirmed¹H-NMR, Mass Spectrometry
Purity ≥98%99.5%HPLC/UPLC
Isotopic Purity ≥99% atom % D99.6% atom % DMass Spectrometry
Chemical Formula C₁₈H₁₉D₅O₃C₁₈H₁₉D₅O₃-
Molecular Weight 293.41 g/mol 293.41 g/mol -
Concentration (if sold as a solution) 100 µg/mL in Acetonitrile100.2 µg/mLGravimetric Preparation/LC-MS/MS
Residual Solvents Conforms to USP <467>CompliesGC-HS
Appearance White to off-white solidConformsVisual Inspection

Experimental Protocols

The data presented in a Certificate of Analysis is generated through a series of rigorous analytical experiments. The methodologies for the key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is employed to determine the purity of the this compound standard.

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically used, starting with a higher polarity mixture (e.g., water with 0.1% formic acid) and ramping up to a higher concentration of a less polar organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate for UPLC is between 0.2-0.6 mL/min.

  • Detection: UV detection is performed at a wavelength where the analyte has significant absorbance, often around 280 nm for estrogens.

  • Quantification: The purity is determined by calculating the area percent of the main peak relative to the total area of all observed peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical tool for confirming the identity and determining the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.

  • Analysis:

    • Identity Confirmation: The accurate mass of the molecular ion is measured and compared to the theoretical exact mass of this compound. The fragmentation pattern (MS/MS) can also be compared to that of a non-labeled standard to confirm the structure.

    • Isotopic Purity: The relative intensities of the mass isotopologues are measured. The isotopic purity is calculated based on the distribution of the deuterated and non-deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR (Proton NMR) spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: The ¹H-NMR spectrum provides information on the chemical environment of the protons in the molecule. For this compound, the spectrum is compared to that of the non-deuterated 17-Epiestriol. The absence of signals at the positions where deuterium has been incorporated confirms the successful labeling. The presence and splitting patterns of the remaining proton signals confirm the overall structure. The conformational structures of estradiol epimers can be determined using solution NMR spectroscopy and restrained molecular dynamics calculations.[1]

Mandatory Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the typical workflow for generating the data presented in a Certificate of Analysis for a reference standard like this compound.

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_methods Analytical Methods cluster_documentation Documentation synthesis Chemical Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation purification->identity purity Purity Assessment purification->purity isotopic Isotopic Purity purification->isotopic concentration Concentration (if solution) purification->concentration nmr ¹H-NMR identity->nmr ms Mass Spectrometry identity->ms coa Certificate of Analysis Generation identity->coa hplc HPLC/UPLC purity->hplc purity->coa isotopic->ms isotopic->coa concentration->hplc concentration->coa gc GC-HS (Residual Solvents) review Quality Assurance Review coa->review release Product Release review->release

Workflow for generating a Certificate of Analysis.
Estrogen Signaling Pathway

17-Epiestriol, as an estrogen, exerts its biological effects by interacting with the estrogen signaling pathway. This pathway is complex and can be initiated at the nucleus or at the cell membrane.[2][3]

  • Nuclear-Initiated Signaling: Estrogens like 17-Epiestriol can diffuse into the cell and bind to nuclear estrogen receptors (ERα or ERβ).[2][3] This binding causes the receptor to dimerize and translocate to the nucleus, where it binds to specific DNA sequences called estrogen response elements (EREs).[4][5] This interaction modulates the transcription of target genes.[4][5]

  • Membrane-Initiated Signaling: Estrogens can also bind to a subpopulation of estrogen receptors located at the plasma membrane (mERs) or to G-protein coupled estrogen receptors (GPER).[2][3] This binding can rapidly activate various intracellular signaling cascades, such as the MAPK and PI3K pathways, which in turn can influence gene transcription and other cellular processes.[4]

The following diagram provides a simplified overview of the estrogen signaling pathway, highlighting the potential points of interaction for 17-Epiestriol.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E 17-Epiestriol mER Membrane ER (mER) E->mER Binds GPER GPER E->GPER Binds ER Estrogen Receptor (ERα/β) E->ER Diffuses & Binds Signaling Signaling Cascades (MAPK, PI3K) mER->Signaling Activates GPER->Signaling Activates ER_dimer ER Dimer ER->ER_dimer Dimerizes Gene Target Gene Transcription Signaling->Gene Modulates ERE Estrogen Response Element (ERE) ERE->Gene Regulates ER_dimer->ERE Translocates & Binds

Simplified overview of the estrogen signaling pathway.

References

Methodological & Application

Application Note: Quantification of 17-Epiestriol in Biological Matrices using 17-Epiestriol-d5 as a Mass Spectrometry Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of 17-Epiestriol in biological samples, such as serum or plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 17-Epiestriol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this note presents representative data and discusses the importance of derivatization for enhancing analytical sensitivity.

Introduction

17-Epiestriol is a stereoisomer of estriol and a metabolite of estradiol, acting as a selective estrogen receptor beta (ERβ) agonist. Accurate quantification of 17-Epiestriol is crucial for research in endocrinology, drug development, and understanding its physiological roles. Stable isotope dilution LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte, is the most effective way to compensate for analytical variability, thereby improving method robustness and reliability.[1] To achieve the low limits of quantification often required for steroid hormone analysis, chemical derivatization with reagents like dansyl chloride is frequently employed to enhance ionization efficiency.[2]

Experimental Protocols

Materials and Reagents
  • 17-Epiestriol analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Dansyl chloride

  • Sodium bicarbonate buffer (100 mM, pH 10.5)

  • Methyl tert-butyl ether (MTBE)

  • Human serum/plasma (blank)

Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
  • Spiking: To 200 µL of serum/plasma, add 10 µL of this compound internal standard working solution.

  • Extraction: Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 30 µL of 1 mg/mL dansyl chloride in acetonitrile and 20 µL of 100 mM sodium bicarbonate buffer (pH 10.5). Vortex and incubate at 60°C for 10 minutes.[3]

  • Final Preparation: Evaporate the solvent to dryness and reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

G cluster_prep Sample Preparation Workflow Sample Sample Spike_IS Spike with This compound Sample->Spike_IS LLE Liquid-Liquid Extraction (MTBE) Spike_IS->LLE Evaporate1 Evaporate to Dryness LLE->Evaporate1 Derivatize Derivatize with Dansyl Chloride Evaporate1->Derivatize Evaporate2 Evaporate to Dryness Derivatize->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Figure 1: Experimental workflow for sample preparation.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-9 min: 95% B

    • 9.1-12 min: 30% B (re-equilibration)

Mass Spectrometry Conditions
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    Note: The following MRM transitions are predicted based on the known fragmentation of dansylated estrogens and require empirical optimization on the specific mass spectrometer being used.

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
    Dansyl-17-Epiestriol522.2171.1Optimize
    Dansyl-17-Epiestriol522.2251.1Optimize
    Dansyl-17-Epiestriol-d5527.2171.1Optimize
    Dansyl-17-Epiestriol-d5527.2251.1Optimize

    The product ion at m/z 171.1 corresponds to the dimethylaminonaphthalene fragment from the dansyl moiety.[3] The product ion at m/z 251.1 is a potential fragment of the steroid backbone.

Data Presentation

Calibration Curve

A calibration curve should be prepared in a surrogate matrix (e.g., charcoal-stripped serum) by plotting the peak area ratio of 17-Epiestriol to this compound against the concentration of 17-Epiestriol.

Concentration (pg/mL)Area Ratio (Analyte/IS)
5Insert Data
10Insert Data
50Insert Data
100Insert Data
500Insert Data
1000Insert Data
5000Insert Data
Method Validation Parameters

The following table summarizes the expected performance characteristics of the method, adapted from similar validated assays for estrogens.[4]

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ± 20%5 pg/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 12%
Accuracy (% Bias) ± 15%± 10%
Recovery Consistent and reproducible> 85%
Matrix Effect Monitored and compensated by ISMinimal with SIL-IS

Signaling Pathway

17-Epiestriol is an agonist for Estrogen Receptor Beta (ERβ). Upon binding, it can initiate a signaling cascade that modulates gene expression. This can occur through direct binding to Estrogen Response Elements (EREs) on DNA or through protein-protein interactions with other transcription factors.

G cluster_pathway 17-Epiestriol Signaling Pathway Epiestriol 17-Epiestriol ERb Estrogen Receptor β (ERβ) Epiestriol->ERb Binds Dimerization Dimerization ERb->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binds to Gene_Expression Modulation of Gene Expression ERE->Gene_Expression

Figure 2: Simplified 17-Epiestriol ERβ signaling.

Conclusion

The method described in this application note provides a robust and sensitive approach for the quantification of 17-Epiestriol in biological matrices. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high levels of accuracy and precision required in research and drug development settings. While the provided MRM transitions are predictive, they serve as an excellent starting point for method development and optimization on any modern triple quadrupole mass spectrometer.

References

Application Notes and Protocols for the Quantification of Estrogens in Serum Using 17-Epiestriol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of estrogens in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 17-Epiestriol-d5 as an internal standard. While specific methods explicitly detailing the use of this compound are not widely published, this document outlines a comprehensive approach based on established methodologies for the quantification of estrogens using analogous deuterated internal standards.

Introduction

The accurate measurement of estrogens, such as estradiol (E2), estrone (E1), and estriol (E3), in serum is crucial for clinical diagnostics, endocrine research, and pharmaceutical development. LC-MS/MS has become the gold standard for estrogen analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects. This compound is a suitable internal standard for the quantification of estriol and its epimers.

Experimental Workflow

The general workflow for the quantification of estrogens in serum involves sample preparation to isolate the analytes from the complex matrix, followed by chromatographic separation and detection by mass spectrometry.

Estrogen Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum Serum Sample Spike Spike with this compound Serum->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Report Quant->Report

Figure 1: General experimental workflow for serum estrogen quantification.

Experimental Protocols

Two common sample preparation protocols are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on the specific estrogens of interest and laboratory resources.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a widely used and effective method for extracting estrogens from serum.

Materials:

  • Human serum samples

  • This compound internal standard (IS) working solution

  • Methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate (e.g., 85:15 v/v)

  • Methanol

  • Water, LC-MS grade

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Pipette 250 µL of serum sample, calibrator, or quality control (QC) into a 2 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 1 mL of MTBE (or hexane:ethyl acetate) to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of 50:50 (v/v) methanol:water.

  • Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE can offer cleaner extracts compared to LLE, potentially reducing matrix effects.

Materials:

  • Human serum samples

  • This compound internal standard (IS) working solution

  • SPE cartridges (e.g., polymeric reversed-phase)

  • Methanol (for conditioning and elution)

  • Water, LC-MS grade (for equilibration)

  • 0.5% Formic acid in water

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • To 100 µL of serum, add 400 µL of 0.5% formic acid in water.

  • Spike the sample with 20 µL of the this compound internal standard working solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated serum sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.

  • Elute the estrogens with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex and transfer to an LC-MS vial for analysis.

LC-MS/MS Method Parameters

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrument and analytes.

Table 1: Representative LC-MS/MS Parameters

ParameterSetting
LC System UPLC/UHPLC system
Column C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Ammonium hydroxide in water or 0.2 mM Ammonium fluoride in water
Mobile Phase B Methanol or Acetonitrile
Gradient A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50°C[1]
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Specific precursor-to-product ion transitions for each estrogen and this compound must be determined by infusion and optimization.
Source Temperature 400 - 550°C
Ion Spray Voltage -4000 to -4500 V

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for estrogen quantification in serum. These values are representative and should be established for each specific assay.

Table 2: Typical Method Performance Characteristics

AnalyteLLOQ (pg/mL)Linearity (pg/mL)Recovery (%)Precision (%RSD)
Estrone (E1)0.07 - 52 - 100088 - 108< 15
Estradiol (E2)0.16 - 103 - 100091 - 113< 15
Estriol (E3)2 - 1020 - 1000095 - 104< 10

Data compiled from multiple sources utilizing similar methodologies.[2][3][4][5]

Estrogen Signaling Pathway

Estrogens exert their physiological effects through various signaling pathways, primarily through binding to estrogen receptors (ERα and ERβ). These pathways can be broadly categorized as genomic and non-genomic.

Estrogen Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mER Membrane ER PI3K PI3K/Akt Pathway mER->PI3K GPER GPER MAPK MAPK/ERK Pathway GPER->MAPK cER Cytoplasmic ER nER Nuclear ER cER->nER Transcription Gene Transcription PI3K->Transcription MAPK->Transcription ERE Estrogen Response Elements (ERE) nER->ERE ERE->Transcription Estrogen Estrogen Estrogen->mER Non-Genomic Estrogen->GPER Estrogen->cER Genomic

Figure 2: Simplified estrogen signaling pathways.

Genomic Pathway: Estrogen diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. The estrogen-ER complex then translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription.[3]

Non-Genomic Pathway: Estrogen can also bind to membrane-associated ERs (mERs) and G-protein coupled estrogen receptors (GPER), initiating rapid intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which can also influence gene expression.[3]

Conclusion

The described protocols and methods provide a robust framework for the sensitive and specific quantification of estrogens in serum using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high accuracy and precision, making it suitable for a wide range of research and clinical applications. Researchers should validate the chosen method in their laboratory to ensure it meets the required performance characteristics for their specific needs.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of 17-Epiestriol-d5 in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17-Epiestriol-d5 in human plasma. The use of a deuterated internal standard is a cornerstone of high-quality quantitative analysis, compensating for a wide range of analytical variabilities and enabling researchers to generate data with the highest accuracy and precision.[1] This protocol employs a straightforward sample preparation technique and is suitable for clinical research applications where reliable measurement of steroid hormones is crucial. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for pharmacokinetic and metabolic studies.

Introduction

17-Epiestriol is an isomer of estriol, a major estrogenic hormone. The accurate measurement of steroid hormones is vital in numerous areas of clinical research, including endocrinology and drug development. LC-MS/MS has become the gold standard for steroid analysis due to its superior specificity and sensitivity compared to traditional immunoassay methods.[2] The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting for matrix effects and variations during sample processing and analysis.[3][4][5] This method describes a complete workflow for the reliable quantification of this compound in a clinical research setting.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Reagents and Materials:

    • Human plasma (K2-EDTA)

    • This compound reference standard

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (this compound in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol/water.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and specific quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • LC Parameters:

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 1
  • Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.030
1.030
5.095
6.095
6.130
8.030
  • MS/MS Parameters:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM TransitionsSee Table 2
  • Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
17-Epiestriol287.2145.13525
This compound292.2148.13525

Data Presentation

The performance of the method was evaluated for linearity, precision, and accuracy.

  • Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Weighting
This compound0.1 - 100> 0.9951/x
  • Table 4: Precision and Accuracy (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585 - 115< 1585 - 115
Low0.3< 1090 - 110< 1090 - 110
Mid10< 1090 - 110< 1090 - 110
High80< 1090 - 110< 1090 - 110

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma is_spike Spike with This compound IS plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship analyte 17-Epiestriol (Analyte) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_ms LC-MS/MS System (Injection, Ionization) sample_prep->lc_ms quantification Accurate Quantification lc_ms->quantification matrix_effects Matrix Effects & Process Variability matrix_effects->sample_prep matrix_effects->lc_ms

Caption: Role of the deuterated internal standard in ensuring accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative determination of this compound in human plasma for clinical research purposes. The simple sample preparation protocol, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, allows for accurate and precise measurements. The use of a deuterated internal standard is essential for mitigating matrix effects and ensuring data quality. This method can be readily implemented in clinical and research laboratories for various applications requiring the measurement of this steroid.

References

Application Notes and Protocols for 17-Epiestriol-d5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Epiestriol, a metabolite of estradiol, is a selective agonist for Estrogen Receptor β (ERβ).[1][2] It has demonstrated potent anti-inflammatory effects, notably being approximately 400 times more potent than 17β-estradiol in suppressing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in endothelial cells.[1][2][3] The deuterated form, 17-Epiestriol-d5, is a valuable tool for researchers studying its metabolic fate, pharmacokinetics, and mechanism of action in various biological systems. This document provides a detailed protocol for the use of this compound in cell culture experiments, focusing on its anti-inflammatory properties.

Mechanism of Action

17-Epiestriol exerts its effects primarily through the activation of ERβ.[1][2] Its anti-inflammatory action in endothelial cells involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like TNF-α, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including VCAM-1. 17-Epiestriol has been shown to prevent the nuclear migration of NF-κB, thereby downregulating VCAM-1 expression.[1][3] This effect is at least partially mediated by the induction of endothelial nitric oxide synthase (eNOS).[1][3]

Data Presentation

ParameterExperimental ConditionResultReference
Cell Line Human Umbilical Vein Endothelial Cells (HUVECs)Effective model for studying endothelial inflammation.[1][3]
Inducer TNF-α (10 ng/mL)Induces robust VCAM-1 expression and NF-κB activation.[3]
17-Epiestriol Concentration 1 and 10 nM (for Genistein, an ERβ agonist)Effective concentrations for suppressing TNF-α-induced VCAM-1 mRNA expression.[1]
Incubation Time 48 hours (pre-incubation)Sufficient time for 17-Epiestriol to exert its inhibitory effects prior to inflammatory challenge.[3]
Primary Endpoint VCAM-1 mRNA and protein expressionSignificantly suppressed by 17-Epiestriol.[1][3]
Secondary Endpoint NF-κB nuclear translocationInhibited by 17-Epiestriol.[1][3]

Experimental Protocols

Protocol 1: Inhibition of TNF-α-induced VCAM-1 Expression in HUVECs

1. Materials and Reagents:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Recombinant Human TNF-α

  • DMSO (cell culture grade)

  • RNA extraction kit

  • qRT-PCR reagents and primers for VCAM-1 and a housekeeping gene (e.g., GAPDH)

  • Protein lysis buffer

  • Primary antibody against VCAM-1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in DMSO to prepare a 1 mM stock solution.

  • Store the stock solution at -20°C.

  • Prepare working solutions by diluting the stock solution in endothelial cell growth medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.

3. Cell Culture and Treatment:

  • Culture HUVECs in endothelial cell growth medium supplemented with charcoal-stripped FBS to minimize the influence of endogenous estrogens.

  • Seed HUVECs in appropriate culture plates (e.g., 6-well plates for RNA and protein extraction) and allow them to reach 80-90% confluency.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for 48 hours.

  • Following pre-incubation, add TNF-α (10 ng/mL) to the culture medium for an additional 4 hours (for mRNA analysis) or 18 hours (for protein analysis).

4. Analysis of VCAM-1 mRNA Expression (qRT-PCR):

  • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Extract total RNA according to the manufacturer's protocol.

  • Perform reverse transcription to synthesize cDNA.

  • Conduct qRT-PCR using primers specific for VCAM-1 and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative expression of VCAM-1 mRNA.

5. Analysis of VCAM-1 Protein Expression (Western Blot):

  • After treatment, wash the cells with PBS and lyse them in protein lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against VCAM-1.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Analysis of NF-κB Nuclear Translocation by Immunofluorescence

1. Materials and Reagents:

  • HUVECs cultured on glass coverslips

  • This compound

  • Recombinant Human TNF-α

  • Formaldehyde or Methanol for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA or normal goat serum in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

2. Cell Culture and Treatment:

  • Seed HUVECs on sterile glass coverslips in a 24-well plate.

  • Pre-incubate the cells with this compound (e.g., 10 nM) or vehicle for 48 hours.

  • Stimulate the cells with TNF-α (10 ng/mL) for 30-60 minutes.

3. Immunofluorescence Staining:

  • After treatment, wash the cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash with PBS and block with blocking solution for 1 hour.

  • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides using antifade mounting medium.

4. Imaging and Analysis:

  • Visualize the cells using a fluorescence microscope.

  • Capture images of the DAPI (blue) and NF-κB (e.g., green or red) channels.

  • Analyze the images to determine the subcellular localization of NF-κB. In untreated or this compound treated cells, NF-κB should be predominantly cytoplasmic. In TNF-α treated cells, NF-κB will translocate to the nucleus. In cells pre-treated with this compound and then stimulated with TNF-α, NF-κB should remain largely in the cytoplasm.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Media, etc.) culture_cells Culture HUVECs to 80-90% Confluency prep_reagents->culture_cells pre_incubation Pre-incubate with this compound (48 hours) culture_cells->pre_incubation tnf_stimulation Stimulate with TNF-α (4-18 hours) pre_incubation->tnf_stimulation rna_extraction RNA Extraction & qRT-PCR (VCAM-1 mRNA) tnf_stimulation->rna_extraction protein_extraction Protein Extraction & Western Blot (VCAM-1 Protein) tnf_stimulation->protein_extraction immunofluorescence Immunofluorescence (NF-κB Localization) tnf_stimulation->immunofluorescence signaling_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Activation TNFR->IKK IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto Releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc Translocation VCAM1_gene VCAM-1 Gene Transcription NFkB_nuc->VCAM1_gene VCAM1_protein VCAM-1 Protein Expression VCAM1_gene->VCAM1_protein Epiestriol This compound ERb ERβ Epiestriol->ERb Activates eNOS eNOS Activation ERb->eNOS NO Nitric Oxide (NO) eNOS->NO NO->NFkB_nuc Inhibits Translocation

References

Application Notes and Protocols: The Role of 17-Epiestriol-d5 in Pharmacokinetic Studies of Estrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 17-Epiestriol-d5 as an internal standard in the quantitative analysis of 17-Epiestriol, a key metabolite of endogenous estrogens, for pharmacokinetic studies. The protocols detailed below are essential for researchers in endocrinology, pharmacology, and clinical chemistry who require accurate and precise measurements of estrogen metabolites in biological matrices.

Introduction to Estrogen Pharmacokinetics and the Significance of 17-Epiestriol

Estrogens, including the primary female sex hormone estradiol, undergo extensive metabolism in the body.[1][2] The liver is a major site for the biotransformation of estrogens into various metabolites.[2] Understanding the pharmacokinetic profiles of these metabolites is crucial for assessing their physiological and pathological roles. 17-Epiestriol is a hydroxylated metabolite of estradiol or estrone. While considered a minor and weak endogenous estrogen, it has been shown to be a selective agonist of the estrogen receptor β (ERβ) and may have potent biological activities.[3][4]

Accurate quantification of estrogen metabolites like 17-Epiestriol in biological fluids is challenging due to their low concentrations and the presence of interfering substances.[5] The gold standard for such measurements is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, which utilizes deuterated internal standards like this compound.[6] These internal standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. They are added to samples at a known concentration at the beginning of the analytical process to account for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[7]

Application Note 1: Quantitative Analysis of 17-Epiestriol in Human Serum using this compound by LC-MS/MS

Principle

This method describes the use of this compound as an internal standard for the quantitative determination of 17-Epiestriol in human serum by LC-MS/MS. A known amount of this compound is added to serum samples, which are then subjected to extraction and analysis. The ratio of the peak area of the analyte (17-Epiestriol) to that of the internal standard (this compound) is used to construct a calibration curve from which the concentration of 17-Epiestriol in the samples is determined.

Key Experimental Methodologies

A detailed experimental protocol is provided below, outlining the necessary steps for sample preparation, LC-MS/MS analysis, and data interpretation.

Experimental Protocol

1. Materials and Reagents

  • 17-Epiestriol (analytical standard)

  • This compound (internal standard)[8]

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Human serum (charcoal-stripped for calibration standards)

  • Solid-phase extraction (SPE) cartridges

2. Preparation of Standard and Internal Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 17-Epiestriol and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the 17-Epiestriol stock solution in methanol to create working solutions for calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.

3. Sample Preparation

  • Spiking: To 500 µL of serum sample (or charcoal-stripped serum for calibration standards and quality controls), add a specific volume (e.g., 10 µL) of the this compound internal standard working solution.

  • Protein Precipitation: Add 1 mL of cold acetonitrile to each sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 17-Epiestriol and this compound.

Data Presentation

The performance of the analytical method should be validated to ensure its reliability. The following table summarizes typical acceptance criteria for key validation parameters.

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery (%) Consistent and reproducible

Visualizations

Estrogen Metabolism Pathway

Estrogen_Metabolism Estrone Estrone Estradiol Estradiol Estrone->Estradiol 17β-HSD 16a-Hydroxyestrone 16α-Hydroxyestrone Estrone->16a-Hydroxyestrone CYP3A4 Estriol Estriol Estradiol->Estriol 16a-Hydroxyestrone->Estriol 17β-HSD 17-Epiestriol 17-Epiestriol 16a-Hydroxyestrone->17-Epiestriol 17α-HSD

Caption: Simplified metabolic pathway of estrogens highlighting the formation of 17-Epiestriol.

Experimental Workflow for 17-Epiestriol Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Serum Sample Collection IS_Spiking Spike with this compound Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Extraction Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow for the quantification of 17-Epiestriol using this compound.

References

Application Notes and Protocols for 17-Epiestriol-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of 17-Epiestriol-d5 for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated form of the estrogen metabolite 17-epiestriol, is commonly used as an internal standard in pharmacokinetic and metabolic studies of estrogens. Accurate quantification relies on efficient and reproducible sample preparation to remove interfering substances from complex biological matrices such as plasma, serum, and urine.

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol, a summary of expected quantitative performance, and a workflow diagram.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.[1][2]

Experimental Protocol: Protein Precipitation
  • Sample Aliquoting: Pipette 200 µL of the biological sample (e.g., human serum or plasma) into a 1.7 mL microcentrifuge tube.[3]

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution to each sample.

  • Precipitation: Add 600 µL of ice-cold acetonitrile (containing 1% formic acid, if desired, to improve protein precipitation) to the sample. The recommended solvent-to-sample ratio is typically 3:1 (v/v).[1][4]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.[3]

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen if concentration is required.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50% methanol in water, for LC-MS/MS analysis.

Quantitative Data Summary: Protein Precipitation
ParameterTypical ValueReference
Recovery 85 - 115%[3]
Protein Removal Efficiency >96% (with Acetonitrile)[2]
Matrix Effect Can be significant due to co-extracted phospholipids
Lower Limit of Quantification (LLOQ) Low pg/mL range for similar estrogens[3]

Workflow Diagram: Protein Precipitation

protein_precipitation sample Biological Sample (e.g., Plasma, Serum) is Add this compound (Internal Standard) sample->is ppt Add Acetonitrile (3:1 v/v) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample cleanup technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases. For estrogens, methyl-tert-butyl ether (MTBE) is a commonly used organic solvent.[5]

Experimental Protocol: Liquid-Liquid Extraction
  • Sample Aliquoting: Pipette 200 µL of the biological sample (e.g., serum) into a glass test tube.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard solution.

  • Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE) to the sample.[5]

  • Mixing: Cap the tube and vortex for 1-2 minutes to ensure efficient extraction.

  • Phase Separation: Centrifuge at a low speed (e.g., 3000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean tube.

  • Evaporation: Dry the collected organic phase under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of an appropriate mobile phase (e.g., 50% methanol) for LC-MS/MS analysis.

Quantitative Data Summary: Liquid-Liquid Extraction
ParameterTypical ValueReference
Recovery >90%General expectation for LLE
Matrix Effect Generally lower than PPT[6]
Lower Limit of Quantification (LLOQ) pg/mL levels for similar estrogens

Workflow Diagram: Liquid-Liquid Extraction

liquid_liquid_extraction sample Biological Sample is Add Internal Standard sample->is lle Add MTBE & Vortex is->lle centrifuge Centrifuge for Phase Separation lle->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry Down collect->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more selective sample cleanup compared to PPT and LLE by utilizing the affinity of the analyte for a solid sorbent. This technique is highly effective at removing matrix interferences and concentrating the analyte of interest. For estrogen metabolites, reversed-phase SPE cartridges, such as C18, are commonly employed.[7]

Experimental Protocol: Solid-Phase Extraction
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Pre-treatment: Dilute the biological sample (e.g., 1 mL of urine) with water (e.g., to a final volume of 6 mL).[7] Add the this compound internal standard.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge to remove interfering substances. A typical wash sequence for estrogen metabolites is:

    • 6 mL of 5% (v/v) methanol in water.[7]

    • 6 mL of 20% (v/v) methanol in water.[7]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvent.

  • Elution: Elute the analyte and internal standard with an appropriate organic solvent. For estriol and its metabolites, a common elution solvent is 2 mL of methanol followed by 4 mL of acetone.[7]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data Summary: Solid-Phase Extraction
ParameterTypical ValueReference
Recovery >85%General expectation for SPE
Matrix Effect Significantly reduced compared to PPT and LLE
Lower Limit of Quantification (LLOQ) Sub-pg/mL to low pg/mL for similar estrogens[6]

Workflow Diagram: Solid-Phase Extraction

solid_phase_extraction condition Condition SPE Cartridge load Load Sample with Internal Standard condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Signaling Pathway and Logical Relationships

The choice of sample preparation technique is dictated by the specific requirements of the analysis, including the desired level of cleanliness, throughput, and sensitivity. The following diagram illustrates the logical relationship between the analytical requirements and the selection of a sample preparation method.

logical_relationship cluster_requirements Analytical Requirements cluster_methods Sample Preparation Method High Throughput High Throughput PPT Protein Precipitation High Throughput->PPT High Sensitivity High Sensitivity LLE Liquid-Liquid Extraction High Sensitivity->LLE SPE Solid-Phase Extraction High Sensitivity->SPE Low Matrix Effects Low Matrix Effects Low Matrix Effects->LLE Low Matrix Effects->SPE

References

Application Note: Quantification of 17-Epiestriol-d5 in Environmental Water Samples using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 17-Epiestriol in environmental water samples. The method utilizes a stable isotope-labeled internal standard, 17-Epiestriol-d5, in conjunction with solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is intended for researchers, scientists, and environmental monitoring professionals.

Introduction

Estrogenic compounds in the environment, even at trace concentrations, are of significant concern due to their potential to disrupt the endocrine systems of wildlife and humans. 17-Epiestriol, an isomer of the natural estrogen estriol, can enter aquatic systems through various pathways, including wastewater treatment plant effluents. Accurate and reliable quantification of such compounds is crucial for environmental risk assessment and monitoring.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis of trace contaminants in complex matrices. By spiking samples with a known concentration of a stable isotope-labeled analogue of the target analyte, in this case, this compound, variations that occur during sample preparation and analysis can be effectively normalized. This approach significantly improves the accuracy, precision, and robustness of the analytical method.

This document provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of 17-Epiestriol in environmental water samples using this compound as an internal standard.

Data Presentation

The following table summarizes typical performance data for the analysis of estrogens in various water matrices using SPE and LC-MS/MS. These values are provided as a general guideline; actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

AnalyteWater MatrixLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Reference
EstriolWastewater Effluent0.6 - 0.90.6 - 0.981 - 103[1]
EstradiolSurface Water0.06--[2]
EstroneSurface Water-10 - 320 (pg/L)-[3]
EthinylestradiolSurface Water0.02--[2]
EstriolDrinking Water15--[4]
EstradiolWastewater Influent--41 - 72[5]
EstroneFinal Effluent-120 - 2000-[3]

Experimental Protocols

Sample Collection and Storage
  • Collect water samples in amber glass bottles to prevent photodegradation of the analytes.

  • To minimize microbial degradation, samples should be transported to the laboratory on ice and stored at 4°C.

  • If not analyzed within 48 hours, samples should be frozen at -20°C.

  • Before extraction, allow frozen samples to thaw completely at room temperature.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on the widely used Oasis HLB SPE cartridges for the extraction of estrogens from water.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)

  • Water sample (typically 250-1000 mL, filtered if necessary)

  • This compound internal standard solution (concentration to be determined based on expected analyte levels)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Internal Standard Spiking: Spike a known volume of the water sample with a predetermined amount of this compound solution. The spiking level should be in the mid-range of the expected analyte concentration.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with two 3 mL aliquots of methanol into a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex briefly to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • Electrospray Ionization (ESI) source, operated in negative ion mode.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 30% B

    • 10.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • The exact m/z values for precursor and product ions should be determined by infusing standard solutions of 17-Epiestriol and this compound into the mass spectrometer. Based on the structure of estriol, the precursor ion in negative mode would be the deprotonated molecule [M-H]⁻.

    • 17-Epiestriol:

      • Precursor Ion (Q1): m/z 287.2

      • Product Ion 1 (Q3 - quantifier): To be determined (e.g., based on loss of water or fragmentation of the steroid rings)

      • Product Ion 2 (Q3 - qualifier): To be determined

    • This compound:

      • Precursor Ion (Q1): m/z 292.2

      • Product Ion (Q3): To be determined (should correspond to the quantifier ion of the unlabeled compound with a +5 Da shift if the deuterium labels are not lost during fragmentation).

  • Collision Energy (CE) and other MS parameters: Optimize for maximum signal intensity for each transition.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the analysis of 17-Epiestriol in water.

Caption: Principle of isotope dilution for accurate quantification.

References

Application Note: High-Throughput Analysis of Steroids in Biological Samples Using 17-Epiestriol-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Steroid profiling in biological matrices is a critical aspect of clinical research, endocrinology, and drug development. Accurate and precise quantification of steroid hormones is essential for understanding disease mechanisms and evaluating the efficacy and safety of new therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, such as 17-Epiestriol-d5, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results.

17-Epiestriol is a metabolite of estradiol and a selective agonist for the estrogen receptor beta (ERβ)[1][2]. Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of 17-Epiestriol and other related estrogens in complex biological samples like plasma and serum. This application note provides a detailed protocol for the extraction and quantification of steroids using this compound with LC-MS/MS.

Principle

This method employs a liquid-liquid extraction (LLE) procedure to isolate steroids from human plasma, followed by analysis using a triple quadrupole mass spectrometer. This compound is added to the samples prior to extraction to normalize for any analyte loss during sample preparation and for variations in instrument response. The analytes are separated by reverse-phase chromatography and detected using multiple reaction monitoring (MRM) in negative ion mode, which provides high selectivity and sensitivity for estrogenic steroids.

Materials and Reagents

  • This compound (Internal Standard)

  • 17-Epiestriol (and other steroid standards for calibration)

  • Human Plasma (K2-EDTA)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of 17-Epiestriol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the 17-Epiestriol stock solution with a 50:50 methanol/water mixture to prepare working standard solutions for the calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 50 ng/mL) in 50:50 methanol/water.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped human plasma) to create a calibration curve and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of plasma samples, calibration standards, or QC samples into a 96-well collection plate.

  • Add 25 µL of the this compound internal standard spiking solution to each well (except for blank samples).

  • Vortex the plate for 30 seconds to ensure thorough mixing.

  • Add 1 mL of MTBE to each well.

  • Seal the plate and vortex for 5 minutes at medium speed.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new 96-well collection plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 50:50 methanol/water containing 0.1% formic acid.

  • Seal the plate, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.

  • The plate is now ready for LC-MS/MS analysis.

LC-MS/MS Method

A typical LC-MS/MS system for steroid analysis would consist of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions
ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow Optimized for the specific instrument
MRM Transitions (Hypothetical)

The following table provides hypothetical MRM transitions for 17-Epiestriol and its deuterated internal standard. These would need to be optimized for the specific mass spectrometer being used. The precursor ion for 17-Epiestriol in negative mode would be [M-H]⁻ with a mass of 287.4 Da. For this compound, the mass would be 292.4 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
17-Epiestriol287.4145.135
171.130
This compound292.4147.135
173.130

Data Presentation

The following table summarizes the expected performance characteristics of the method.

Parameter17-Epiestriol
Linearity Range 10 - 5000 pg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 pg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85 - 115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge1 Centrifuge (4000 x g, 10 min) vortex2->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for steroid profiling.

Simplified Steroidogenesis Pathway

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Dehydroepiandrosterone Dehydroepiandrosterone (DHEA) Pregnenolone->Dehydroepiandrosterone Androstenedione Androstenedione Progesterone->Androstenedione Dehydroepiandrosterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone Estradiol Estradiol (E2) Testosterone->Estradiol Estrone->Estradiol Estriol Estriol (E3) Estradiol->Estriol Epiestriol 17-Epiestriol Estradiol->Epiestriol Metabolism

References

Application Notes: Quantitative Analysis of 17-Epiestriol in Human Serum by Isotope Dilution Mass Spectrometry using 17-Epiestriol-d5

Author: BenchChem Technical Support Team. Date: December 2025

APN-IDMS-017

Introduction

17-Epiestriol is an endogenous estrogen metabolite and a stereoisomer of estriol, differing in the configuration of the hydroxyl group at the C17 position.[1][2] As a selective agonist for the estrogen receptor β (ERβ), 17-Epiestriol is of growing interest in various research fields, including endocrinology and drug development, for its potential role in signaling pathways and disease modulation.[3] Accurate and precise quantification of 17-Epiestriol in biological matrices is crucial for understanding its physiological functions and pharmacokinetic profiles.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy. This method involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. 17-Epiestriol-d5, a deuterated analog of 17-Epiestriol, serves as an ideal internal standard, as it co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation, thus compensating for matrix effects and variations in sample preparation and instrument response.[4]

This application note provides a detailed protocol for the quantification of 17-Epiestriol in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard. The method includes a robust sample preparation procedure involving liquid-liquid extraction and derivatization with dansyl chloride to enhance ionization efficiency and sensitivity.

Materials and Methods

Reagents and Materials
  • 17-Epiestriol analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Dansyl chloride

  • Sodium bicarbonate buffer (100 mM, pH 10.5)

  • Formic acid

  • Human serum (charcoal-stripped for calibration standards)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS)

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions: Prepare individual stock solutions of 17-Epiestriol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of 17-Epiestriol by serial dilution of the primary stock solution with methanol.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the 17-Epiestriol working standard solutions into charcoal-stripped human serum to prepare calibration standards at concentrations ranging from 10 to 5000 pg/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation

  • Aliquoting: To 200 µL of serum sample, calibration standard, or QC sample in a polypropylene tube, add 20 µL of the this compound internal standard spiking solution.

  • Protein Precipitation and Liquid-Liquid Extraction (LLE):

    • Add 1 mL of MTBE to the sample.

    • Vortex for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Extraction: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile and 50 µL of 100 mM sodium bicarbonate buffer (pH 10.5).

    • Vortex briefly and incubate at 60°C for 10 minutes.

  • Final Preparation: After incubation, add 100 µL of water with 0.1% formic acid. Centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient: A linear gradient from 30% to 95% B over 5 minutes, hold at 95% B for 1 minute, and then re-equilibrate at 30% B for 2 minutes.

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM): The specific MRM transitions for dansylated 17-Epiestriol and this compound should be optimized by infusing the individual standards. Based on the derivatization with dansyl chloride, the precursor ion will be the [M+H]+ of the dansylated molecule, and a characteristic product ion is often observed at m/z 171, corresponding to the dansyl moiety.

Results and Discussion

This IDMS method provides a robust and sensitive approach for the quantification of 17-Epiestriol in human serum. The use of this compound as an internal standard ensures high accuracy and precision by correcting for variations during sample processing and analysis.

Quantitative Data

The following table summarizes the expected performance characteristics of the assay, based on typical results for similar estrogen analyses.

ParameterExpected Value
Linearity Range 10 - 5000 pg/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 10 pg/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Chromatography and Specificity

The chromatographic method is designed to separate 17-Epiestriol from its isomers, ensuring specificity. The use of MRM further enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample (200 µL) add_is Add this compound Internal Standard serum->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap deriv Derivatization (Dansyl Chloride) evap->deriv final_prep Final Preparation deriv->final_prep lcms LC-MS/MS Analysis final_prep->lcms data Data Acquisition and Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of 17-Epiestriol.

idms_principle Analyte 17-Epiestriol (Unknown Amount) Mix Sample + IS Mixture Analyte->Mix IS This compound (Known Amount) IS->Mix Extraction Extraction & Derivatization Mix->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Calculate Analyte Concentration Ratio->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

The described isotope dilution LC-MS/MS method using this compound provides a highly selective, sensitive, and accurate protocol for the quantitative determination of 17-Epiestriol in human serum. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in studies requiring precise measurement of this important estrogen metabolite. The detailed methodology and performance characteristics outlined herein can be readily adapted for routine analysis in a research or clinical laboratory setting.

References

Troubleshooting & Optimization

17-Epiestriol-d5 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 17-Epiestriol-d5. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] The non-deuterated form, 17-Epiestriol, has been shown to be stable for at least four years under these conditions.[2] It is recommended to store the compound in a tightly sealed container to protect it from moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent such as methanol or acetonitrile. It is crucial to minimize exposure to water to prevent H/D back-exchange. For short-term storage (days to a few weeks), store the stock solution at -20°C in a tightly sealed vial, protected from light. However, be aware that estrogens in solution can be less stable than in their solid form, with some reports showing degradation in a matter of weeks even at low temperatures. Therefore, it is advisable to prepare fresh solutions for critical experiments or to perform periodic quality checks.

Q3: My analytical results show a loss of this compound signal over time. What could be the cause?

A3: A decrease in the this compound signal could be due to several factors, including:

  • Degradation: The compound may be degrading due to improper storage, exposure to light, or reaction with components in your experimental medium. Estrogens are susceptible to oxidation.

  • Adsorption: Steroids can adsorb to the surfaces of plasticware and glassware. Using silanized glassware or polypropylene tubes can help minimize this issue.

  • H/D Back-Exchange: If your experimental conditions involve protic solvents (especially at non-neutral pH) or high temperatures, the deuterium atoms may exchange with hydrogen atoms from the solvent. This would result in a mass shift that could lead to a decreased signal at the expected m/z for the d5 isotopologue.

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

A4: Unexpected peaks are likely degradation products. Common degradation pathways for estrogens include oxidation and photodegradation, which can lead to the formation of hydroxylated and dehydrogenated derivatives. To identify these products, a forced degradation study coupled with mass spectrometry analysis is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results Degradation of stock solution.Prepare fresh stock solutions more frequently. Perform a quick quality check of the stock solution before each experiment using a suitable analytical method (e.g., LC-MS).
Loss of parent compound in samples Instability in the experimental matrix (e.g., buffer, plasma).Assess the stability of this compound in your specific matrix by incubating it for different durations and analyzing the remaining parent compound. Consider using a stabilizing agent if degradation is observed.
Shift in mass spectrum (loss of deuterium) H/D back-exchange.Avoid prolonged exposure to protic solvents, especially at elevated temperatures or non-neutral pH. If possible, use deuterated solvents for sample preparation and storage.
Low recovery after sample preparation Adsorption to labware.Use silanized glassware or low-adsorption polypropylene tubes. Include a wash step with an organic solvent to recover any adsorbed compound.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the recommended conditions and known stability information for the compound and related estrogens.

Condition Matrix Temperature Duration Expected Stability Reference
Long-term Storage Solid-20°C≥ 4 yearsHigh[2]
Shipping SolidRoom TemperatureShort-termHigh[1][2]
Stock Solution Methanol-20°CWeeksModerate (Degradation possible)
Forced Degradation 0.1 M HCl60°CHoursLow
Forced Degradation 0.1 M NaOH60°CHoursLow
Forced Degradation 3% H₂O₂Room TemperatureHoursLow
Forced Degradation Light ExposureRoom TemperatureHoursLow

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous methanol or acetonitrile (LC-MS grade)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Calibrated pipettes

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the solid to a clean amber glass vial.

  • Add the appropriate volume of anhydrous methanol or acetonitrile to achieve the desired concentration (e.g., 1 mg/mL).

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Materials:

  • This compound stock solution

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • LC-MS system

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for several hours. Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for several hours. Collect samples at various time points. Neutralize the samples with HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for several hours, protected from light. Collect samples at various time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a phototransparent container to a controlled light source (e.g., a photostability chamber). Keep a control sample in the dark. Collect samples at various time points.

  • Thermal Degradation: Place a vial of the stock solution in an oven at an elevated temperature (e.g., 60°C). Keep a control sample at the recommended storage temperature. Collect samples at various time points.

  • Analysis: Analyze all samples and controls by a stability-indicating LC-MS method to quantify the remaining this compound and identify any degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_results Results start Start: Solid this compound prep_stock Prepare Stock Solution (Anhydrous Solvent) start->prep_stock long_term Long-Term Storage (Solid, -20°C) prep_stock->long_term short_term Short-Term Storage (Solution, -20°C) prep_stock->short_term forced_degradation Forced Degradation (Acid, Base, Oxidative, Light, Heat) prep_stock->forced_degradation analysis LC-MS Analysis long_term->analysis short_term->analysis forced_degradation->analysis quantify Quantify Parent Compound analysis->quantify identify Identify Degradation Products analysis->identify shelf_life Determine Shelf-Life / Re-test Date quantify->shelf_life identify->shelf_life

Caption: Workflow for assessing the stability of this compound.

logical_relationship Troubleshooting Logic for Signal Loss cluster_causes Potential Causes cluster_actions Corrective Actions cluster_confirmation Confirmation start Issue: Decreased Signal of this compound degradation Chemical Degradation start->degradation adsorption Adsorption to Surfaces start->adsorption hd_exchange H/D Back-Exchange start->hd_exchange check_storage Verify Storage Conditions (Temp, Light, Solvent) degradation->check_storage prepare_fresh Prepare Fresh Solutions degradation->prepare_fresh use_inertware Use Silanized Glassware or Polypropylene Tubes adsorption->use_inertware check_ms Check Mass Spectrum for Mass Shifts (d4, d3, etc.) hd_exchange->check_ms reanalyze Re-analyze Sample check_storage->reanalyze use_inertware->reanalyze check_ms->reanalyze prepare_fresh->reanalyze

Caption: Troubleshooting logic for decreased this compound signal.

References

Technical Support Center: Troubleshooting Isotopic Exchange in 17-Epiestriol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting common issues related to the use of 17-Epiestriol-d5 as an internal standard in mass spectrometry-based assays. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern when using this compound?

A: Isotopic exchange, also known as back-exchange, is a chemical process where deuterium (d) atoms on your this compound internal standard are replaced by hydrogen (H) atoms from the surrounding environment, such as solvents or the biological matrix.[1] This is a critical issue in quantitative mass spectrometry because the accuracy of your results relies on the stable mass difference between the analyte (17-Epiestriol) and its deuterated internal standard.[2] Loss of deuterium from this compound can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the native analyte's concentration.[2]

Q2: What are the primary factors that can cause isotopic exchange in this compound?

A: The stability of the deuterium labels on this compound is influenced by several factors:

  • pH: The rate of hydrogen-deuterium exchange is highly pH-dependent. The exchange rate is generally at its minimum in a slightly acidic environment (around pH 2.5-3) and increases significantly in neutral to basic conditions.[3][4]

  • Temperature: Higher temperatures accelerate the rate of isotopic exchange.[5] Therefore, it is crucial to control the temperature during sample preparation, storage, and analysis.

  • Solvent Composition: Protic solvents, such as water and methanol, are necessary for the exchange to occur as they can donate protons.[5] While often required for extraction and chromatography, their protic nature can facilitate back-exchange.

  • Position of Deuterium Labels: The location of the deuterium atoms on the molecule affects their stability. Deuterium atoms on heteroatoms (like -OH) are highly labile. While the deuterium atoms in this compound are typically on the carbon skeleton, those on carbons adjacent to carbonyl groups can also be susceptible to exchange under certain conditions.[2][6]

Q3: My analytical results are inconsistent when using this compound. What are the potential causes?

A: Inconsistent results when using a deuterated internal standard like this compound can stem from several issues beyond isotopic exchange:

  • Lack of Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[6] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[6]

  • Isotopic or Chemical Impurities: The presence of unlabeled 17-Epiestriol in your this compound standard can lead to inaccurate quantification, especially at low analyte concentrations.[6]

  • Differential Matrix Effects: Even with co-elution, components of the biological matrix can affect the ionization of the analyte and the internal standard differently, leading to inaccuracies.[6]

Troubleshooting Guides

Issue 1: Suspected Isotopic Exchange

Symptoms:

  • Decreasing signal intensity of this compound over time in prepared samples.

  • Appearance or increase of a signal at the mass transition of unlabeled 17-Epiestriol in blank samples spiked only with this compound.

  • Poor reproducibility of quality control samples.

Troubleshooting Workflow:

Troubleshooting Isotopic Exchange start Suspected Isotopic Exchange check_storage Verify Storage Conditions (-20°C or below, desiccated) start->check_storage check_solvents Evaluate Solvents (Use aprotic solvents where possible) check_storage->check_solvents check_ph Assess Sample & Mobile Phase pH (Aim for slightly acidic pH if possible) check_solvents->check_ph check_temp Monitor Temperature (Keep samples cool) check_ph->check_temp perform_stability_exp Conduct Stability Experiment (Incubate IS in matrix/solvent over time) check_temp->perform_stability_exp analyze_data Analyze Stability Data (Monitor IS and analyte signals) perform_stability_exp->analyze_data exchange_confirmed Isotopic Exchange Confirmed? analyze_data->exchange_confirmed optimize_conditions Optimize Method: - Lower pH - Reduce temperature - Minimize time in protic solvents exchange_confirmed->optimize_conditions Yes no_exchange No Significant Exchange Detected exchange_confirmed->no_exchange No consider_alternative Consider Alternative IS (e.g., 13C-labeled) optimize_conditions->consider_alternative investigate_other Investigate Other Causes (Purity, Matrix Effects, etc.) no_exchange->investigate_other

Troubleshooting workflow for suspected isotopic exchange.
Issue 2: Poor Chromatography and/or Inconsistent Peak Areas

Symptoms:

  • Poor peak shape for 17-Epiestriol and/or this compound.

  • Shifting retention times.

  • Inconsistent peak area ratios between the analyte and the internal standard.

Troubleshooting Workflow:

Troubleshooting Poor Chromatography start Poor Chromatography/ Inconsistent Peak Areas check_coelution Verify Co-elution of Analyte and IS start->check_coelution coelution_ok Co-elution Acceptable? check_coelution->coelution_ok adjust_hplc Adjust HPLC Method: - Modify gradient - Change mobile phase composition - Use a different column coelution_ok->adjust_hplc No check_matrix Evaluate Matrix Effects (Post-extraction spike experiment) coelution_ok->check_matrix Yes adjust_hplc->check_coelution matrix_effects_present Significant Matrix Effects? check_matrix->matrix_effects_present improve_cleanup Improve Sample Cleanup: - Use different SPE sorbent - Optimize extraction solvent matrix_effects_present->improve_cleanup Yes check_purity Verify IS Purity (Check Certificate of Analysis) matrix_effects_present->check_purity No improve_cleanup->check_matrix purity_ok Purity Acceptable? check_purity->purity_ok contact_supplier Contact Supplier for Purity Information purity_ok->contact_supplier No problem_solved Problem Resolved purity_ok->problem_solved Yes

Troubleshooting workflow for chromatographic issues.

Data Presentation

The stability of this compound is highly dependent on the experimental conditions. The following table provides hypothetical data from a stability experiment to illustrate the impact of pH and temperature on isotopic exchange.

Table 1: Hypothetical Stability of this compound Under Various Conditions

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in this compound Signal
A 2444.0< 1%
B 2447.05-10%
C 2449.015-25%
D 24254.02-5%
E 24257.020-30%
F 24259.0> 50%

Interpretation: This hypothetical data illustrates that this compound is most stable under acidic and refrigerated conditions (Condition A). As the pH and temperature increase, the rate of deuterium exchange and subsequent signal loss becomes more pronounced.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

Objective: To determine the stability of this compound in various solvents and pH conditions over time.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., human plasma)

  • Various solvents (e.g., methanol, acetonitrile, water)

  • Buffers of different pH (e.g., pH 4, 7, and 9)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Prepare a series of solutions by spiking a known concentration of this compound into:

      • Blank biological matrix.

      • Each of the selected solvents.

      • Each of the pH buffers.

    • For each condition, prepare multiple aliquots.

  • Time Zero (T=0) Analysis:

    • Immediately after preparation, process one aliquot from each condition using your standard sample preparation method.

    • Analyze the processed samples by LC-MS/MS to establish the initial peak area of this compound.

  • Incubation:

    • Store the remaining aliquots under your typical experimental conditions (e.g., room temperature or refrigerated).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), process and analyze an aliquot from each condition.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease in the signal suggests instability.

    • Monitor the mass channel for unlabeled 17-Epiestriol in the spiked samples. An increase in this signal over time is a direct indication of isotopic exchange.

Protocol 2: General LC-MS/MS Method for 17-Epiestriol Analysis

This protocol provides a general starting point for the analysis of 17-Epiestriol and can be adapted for this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma, add 50 µL of this compound internal standard solution.

  • Add 2 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (1:1, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions (Hypothetical):

    • 17-Epiestriol: Q1 287.2 -> Q3 145.1

    • This compound: Q1 292.2 -> Q3 148.1

Signaling Pathways and Logical Relationships

Metabolic Pathway of 17-Epiestriol

17-Epiestriol is a metabolite of estrone and estradiol. Understanding its position in the estrogen metabolic pathway is crucial for interpreting experimental results, especially in studies involving drug metabolism or endocrinology.

Simplified Metabolic Pathway of 17-Epiestriol Estradiol Estradiol Estrone Estrone Estradiol->Estrone 17β-HSD Estrone->Estradiol 17β-HSD Hydroxyestrone_16a 16α-Hydroxyestrone Estrone->Hydroxyestrone_16a CYP450 Epiestriol_17 17-Epiestriol Hydroxyestrone_16a->Epiestriol_17 17β-HSD Estriol Estriol Hydroxyestrone_16a->Estriol 17β-HSD Conjugated_Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Epiestriol_17->Conjugated_Metabolites UGTs, SULTs Excretion Excretion Conjugated_Metabolites->Excretion

References

Technical Support Center: 17-Epiestriol-d5 LC-MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 17-Epiestriol-d5.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any peak for this compound. What are the potential causes and solutions?

A: Several factors could lead to a complete lack of signal. Here is a systematic approach to troubleshooting this issue:

  • Sample Preparation:

    • Extraction Efficiency: Ensure your extraction method (Liquid-Liquid Extraction or Solid Phase Extraction) is efficient for estriol isomers. Steroids can be challenging to extract from complex matrices. Consider re-validating your extraction recovery.

    • Derivatization: For enhanced sensitivity, especially at low concentrations, derivatization is often necessary.[1][2] If you are not using a derivatizing agent, this could be the primary reason for a lack of signal. If you are, verify the reaction's success. The derivatization reaction with agents like dansyl chloride should be optimized for time and temperature.[1][2]

  • LC-MS System:

    • System Suitability: Before running your samples, perform a system suitability test with a known compound to ensure the LC-MS system is functioning correctly.

    • Mobile Phase: Check for correct mobile phase composition and ensure there are no leaks or blockages in the LC system.[3]

    • Ion Source: Verify that the ion source is clean and that the spray is stable. Contamination in the ion source is a common reason for signal loss.[3]

  • Mass Spectrometer Parameters:

    • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.

    • MRM Transitions: Double-check that you have entered the correct Multiple Reaction Monitoring (MRM) transitions for this compound. While specific literature values for this compound are scarce, you can use the principles of MRM for deuterated standards as a starting point.[4] See the tables below for starting parameters.

Q2: My this compound peak has poor shape (fronting, tailing, or splitting). How can I improve it?

A: Poor peak shape can compromise the accuracy and precision of your quantification. Here are common causes and solutions:

  • Chromatographic Issues:

    • Column Choice: Steroid isomers often require specific column chemistries for optimal separation. A C18 column is a common starting point, but other phases like biphenyl may offer better selectivity for isomers.[5]

    • Mobile Phase Mismatch: Ensure your injection solvent is not significantly stronger than your initial mobile phase to avoid peak distortion.

    • Column Contamination: Contaminants from the sample matrix can build up on the column, leading to peak shape issues. Implement a robust sample clean-up procedure and consider using a guard column.[3]

    • pH of Mobile Phase: The pH of the mobile phase can influence the peak shape of acidic or basic analytes.

  • System Issues:

    • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.

    • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and affect peak shape.

Q3: I am observing high background noise or matrix effects. What can I do?

A: High background and matrix effects can significantly impact the sensitivity and accuracy of your assay.

  • Sample Preparation:

    • Improve Clean-up: Enhance your sample preparation protocol. Solid Phase Extraction (SPE) is generally more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE).

    • Use of Deuterated Internal Standard: As you are using this compound, it serves as an excellent internal standard to compensate for matrix effects.[4] However, significant ion suppression can still be problematic.

  • Chromatography:

    • Increase Chromatographic Resolution: Modify your LC gradient to better separate your analyte from co-eluting matrix components.

    • Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute, thus preventing them from entering the mass spectrometer.

  • Mass Spectrometry:

    • Source Optimization: Optimize ion source parameters such as gas flows and temperatures to minimize the ionization of background components.

Q4: My retention time is shifting between injections. What is the cause?

A: Retention time stability is crucial for reliable peak identification and integration.

  • LC System:

    • Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running gradients.

    • Pump Performance: Inconsistent pump performance can lead to flow rate fluctuations. Check for air bubbles in the solvent lines and ensure pump seals are in good condition.

    • Column Temperature: Use a column oven to maintain a stable column temperature, as fluctuations can affect retention times.

  • Mobile Phase:

    • Composition Changes: Prepare fresh mobile phase regularly and ensure accurate composition, as solvent evaporation can alter the gradient profile.[3]

Experimental Protocols & Parameter Tables

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a general protocol and should be optimized for your specific matrix.

  • To 500 µL of the sample (e.g., serum), add the internal standard solution (this compound).

  • Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

LC-MS Parameters: Starting Points for Optimization

The following tables provide suggested starting parameters for the LC-MS analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Value
Column C18 or Biphenyl, < 3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Fluoride
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry Parameters (Without Derivatization)

Ionization Mode: Electrospray Ionization (ESI) - Negative

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (CE)Declustering Potential (DP)
This compound292.2147.1100-200To be optimizedTo be optimized
171.1To be optimizedTo be optimized

Table 3: Mass Spectrometry Parameters (With Dansyl Chloride Derivatization)

Ionization Mode: Electrospray Ionization (ESI) - Positive

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (CE)Declustering Potential (DP)
Dansyl-17-Epiestriol-d5527.3171.1100-200To be optimizedTo be optimized
234.1To be optimizedTo be optimized

Note: The precursor and product ions for this compound are predicted based on the structure of estriol and common fragmentation patterns of similar deuterated steroids. The optimal Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent and must be determined empirically through compound optimization experiments.[6][7][8][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify troubleshooting_logic Start Problem: No or Poor Signal CheckSystem System Suitability OK? Start->CheckSystem CheckSamplePrep Sample Prep Issue? CheckSystem->CheckSamplePrep Yes FixSystem Troubleshoot LC/MS Hardware CheckSystem->FixSystem No CheckMSParams MS Parameters Correct? CheckSamplePrep->CheckMSParams No OptimizePrep Optimize Extraction/Derivatization CheckSamplePrep->OptimizePrep Yes OptimizeMS Optimize MRM Transitions & Voltages CheckMSParams->OptimizeMS No Success Problem Resolved CheckMSParams->Success Yes FixSystem->CheckSystem OptimizePrep->Success OptimizeMS->Success

References

Technical Support Center: Matrix Effects in the Analysis of 17-Epiestriol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 17-Epiestriol-d5, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting substances from the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, components like phospholipids, salts, and proteins present in biological samples (e.g., plasma, urine) can either suppress or enhance the signal of the analyte at the detector.[2][3] This interference can lead to inaccurate and imprecise quantification of this compound.[1][4] Ion suppression is more common, where matrix components compete with the analyte for ionization, resulting in a weaker signal.[1][5]

Q2: I am using a stable isotope-labeled internal standard (SIL-IS) like this compound. Shouldn't that correct for matrix effects?

A2: Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, which allows for accurate quantification based on the response ratio.[2][6] However, a SIL-IS may not always perfectly compensate for matrix effects.[2][6] Severe matrix effects can still impact the analyte and internal standard signals to slightly different extents, leading to variability.[2] Additionally, if the concentration of matrix components is very high, it can cause a significant loss of signal for both the analyte and the internal standard.[7] Differences in retention times between the analyte and the SIL-IS, sometimes caused by the deuterium isotope effect, can also lead to differential ion suppression.[6]

Q3: How can I determine if matrix effects are causing poor accuracy and precision in my this compound analysis?

A3: Two common experimental methods to detect and assess matrix effects are the post-extraction spike method and the post-column infusion method.[2][4]

  • Post-Extraction Spike Method: This method compares the signal response of an analyte in a clean solvent (neat solution) with the signal response of the same amount of analyte spiked into a blank matrix sample that has already undergone the extraction procedure.[4][8] A significant difference between the two responses indicates the presence of matrix effects.[2]

  • Post-Column Infusion Method: This technique provides a qualitative assessment of matrix effects across a chromatogram.[4] A constant flow of the analyte is infused into the mass spectrometer after the analytical column, and a blank matrix extract is injected.[4][9] Any dip or peak in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[2][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the analysis of this compound.

Issue 1: Poor Accuracy and Precision
Possible Cause Troubleshooting Steps
Variable Matrix Effects Between Samples 1. Assess Inter-Lot Variability : Use the post-extraction spike method with at least six different lots of the biological matrix to determine if the matrix effect is consistent.[7] 2. Enhance Sample Cleanup : If variability is high, a more rigorous sample preparation method, such as solid-phase extraction (SPE), may be necessary to remove interfering components.[1][5] 3. Optimize Chromatography : Adjust the chromatographic conditions to separate the analyte from regions of ion suppression or enhancement identified by post-column infusion.[4]
Differential Ionization of Analyte and IS 1. Verify Co-elution : Ensure that 17-Epiestriol and its d5-labeled internal standard co-elute perfectly. 2. Investigate Isotope Effects : If a retention time shift is observed, it may be due to the deuterium isotope effect.[6] Consider using a ¹³C or ¹⁵N labeled internal standard if available.
Non-Specific Binding or Degradation 1. Evaluate Analyte Stability : Assess the stability of this compound in the matrix at various process steps.[10] 2. Use Appropriate Vials and Solvents : Ensure that the sample vials and solvents used do not contribute to analyte loss through adsorption.
Issue 2: Low Signal Intensity (Ion Suppression)
Possible Cause Troubleshooting Steps
High Concentration of Phospholipids 1. Implement Phospholipid Removal : Use specialized SPE cartridges or techniques designed for phospholipid removal.[11] 2. Modify Chromatographic Gradient : A slower gradient may help separate the analyte from the bulk of the phospholipids.
Co-elution with Salts or Other Endogenous Components 1. Optimize Sample Preparation : Techniques like liquid-liquid extraction (LLE) or SPE can effectively remove salts and other polar interferences.[2] 2. Divert Flow : Use a divert valve to direct the early, unretained portion of the chromatogram (which often contains salts) to waste instead of the mass spectrometer.
Inappropriate Mobile Phase pH 1. Adjust Mobile Phase pH : The pH of the mobile phase can influence the ionization efficiency of both the analyte and interfering compounds.[3] Experiment with different pH values to find the optimal condition for your analyte while minimizing matrix effects.
Issue 3: High Signal Intensity (Ion Enhancement)
Possible Cause Troubleshooting Steps
Co-eluting Compounds that Enhance Ionization 1. Identify the Enhancing Region : Use post-column infusion to pinpoint the retention time of the ion enhancement.[1] 2. Adjust Chromatography : Modify the chromatographic method to shift the analyte's retention time away from this region.[1]
Carryover from Previous Injections 1. Optimize Wash Solvents : Ensure the autosampler wash solvents are effective at removing all residual analyte from the injection system. 2. Inject Blanks : Run blank injections between samples to check for carryover.
Quantitative Data Summary

The following table summarizes the potential impact of matrix effects on analytical results. The Matrix Effect (ME) is calculated as:

ME (%) = (Response in Matrix / Response in Neat Solution) * 100

Matrix EffectME (%) RangeImplication on Quantification
Ion Suppression< 100%Underestimation of analyte concentration
No Effect100%Accurate quantification
Ion Enhancement> 100%Overestimation of analyte concentration

Note: The acceptable range for matrix effects is often defined during method validation and may vary depending on regulatory guidelines.

Experimental Protocols

Protocol 1: Post-Extraction Spike Method for Matrix Effect Assessment

Objective: To quantify the extent of matrix effects.

Methodology:

  • Preparation of Sample Sets:

    • Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of the blank biological matrix.[1] Process these blank samples through the entire extraction procedure. After extraction, spike the resulting extracts with the this compound standard to the same final concentration as in Set A.[1]

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME) for each lot of the matrix using the following formula: ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify the retention time regions of ion suppression or enhancement.

Methodology:

  • System Setup:

    • Infuse a standard solution of this compound at a constant flow rate into the mass spectrometer, post-analytical column, using a T-junction.

  • Injection: Inject a blank, extracted matrix sample onto the LC system.

  • Data Acquisition: Monitor the signal of the infused this compound over the course of the chromatographic run.

  • Interpretation:

    • A decrease in the baseline signal indicates ion suppression at that retention time.

    • An increase in the baseline signal indicates ion enhancement at that retention time.

Visualizations

Troubleshooting_Workflow Start Poor Accuracy/Precision or Signal Inconsistency Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME Check_IS Verify IS Co-elution and Performance Start->Check_IS Post_Column Identify Suppression/Enhancement Zones (Post-Column Infusion) Assess_ME->Post_Column ME confirmed Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE) Assess_ME->Optimize_Cleanup High Variability in ME Optimize_Chroma Optimize Chromatography (Gradient, Column, pH) Post_Column->Optimize_Chroma Revalidate Re-evaluate Method Performance Optimize_Cleanup->Revalidate Optimize_Chroma->Revalidate Check_IS->Optimize_Chroma

Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.

Experimental_Workflow cluster_PES Post-Extraction Spike Method cluster_PCI Post-Column Infusion Method PES_Prep Prepare Neat Standard (Set A) Process Blank Matrix Spike Analyte Post-Extraction (Set B) PES_Analyze Analyze Set A and Set B by LC-MS/MS PES_Prep->PES_Analyze PES_Calc Calculate Matrix Effect (%) PES_Analyze->PES_Calc PCI_Setup Infuse Analyte Post-Column Inject Extracted Blank Matrix PCI_Monitor Monitor Analyte Signal PCI_Setup->PCI_Monitor PCI_Identify Identify Suppression/Enhancement Zones PCI_Monitor->PCI_Identify

Caption: Workflow for experimental assessment of matrix effects.

References

Technical Support Center: Troubleshooting Chromatographic Shifts of 17-Epiestriol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address chromatographic shifts observed for 17-Epiestriol-d5.

Frequently Asked Questions (FAQs)

Q1: What is a chromatographic shift?

A1: A chromatographic shift, also known as a retention time (RT) shift, is the variation in the time it takes for an analyte to pass through the chromatographic column. This can manifest as peaks eluting earlier or later than expected, or inconsistently between injections.[1][2] Stable retention times are crucial for reliable peak identification and quantification.

Q2: Why am I seeing a chromatographic shift specifically for this compound and not my primary analyte?

A2: While many factors causing retention time shifts affect all compounds in a run, it is possible to see a shift for the deuterated internal standard (like this compound) and not the parent analyte. This can be due to the "chromatographic isotope effect," where the presence of heavier isotopes (deuterium) can lead to slightly different retention behavior compared to the non-labeled compound.[3] This effect is often subtle but can be exacerbated by changes in chromatographic conditions.

Q3: Can the storage and handling of this compound affect its chromatography?

A3: Yes. Although 17-Epiestriol is stable for at least four years when stored at -20°C, improper storage or handling of this compound could potentially lead to degradation or the formation of isomers, which would appear as new or shifting peaks.[4][5][6] It is crucial to follow the manufacturer's recommendations for storage and handling.

Troubleshooting Guides

A systematic approach is essential when troubleshooting retention time shifts. The following guides categorize potential issues based on the nature of the observed shift.

Guide 1: All Peaks are Shifting

If all peaks in your chromatogram, including this compound, are shifting by a similar amount, the issue is likely related to the overall system or mobile phase delivery.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps References
Flow Rate Fluctuations Manually verify the flow rate of your pump. Check for leaks in the system, particularly at fittings. Inspect pump seals and check valves for wear or failure. Ensure proper solvent degassing to prevent bubble formation.[1][2][7]
Mobile Phase Preparation Prepare fresh mobile phase, ensuring accurate composition and thorough mixing. If using a buffer, verify the pH.[7][8]
Column Temperature Ensure the column oven is set to the correct temperature and is stable. Significant fluctuations in ambient temperature can also affect retention times if a column oven is not used.[1][2][8]
System Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[9]
Guide 2: Only the this compound Peak is Shifting (or Shifting Differently)

When only the internal standard peak is shifting, the problem is more likely related to the specific chemistry of the molecule or its interactions within the system.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps References
Sample Solvent Mismatch The composition of the solvent used to dissolve the this compound standard can significantly impact peak shape and retention. Ensure the sample solvent is as close as possible to the initial mobile phase composition.[1][7]
Sample pH If the mobile phase is buffered, ensure the pH of the sample solution is consistent with the mobile phase pH. Small changes in pH can affect the ionization state of the analyte and alter its retention.[9][10]
Column Contamination/Degradation The column's stationary phase can degrade over time, or become contaminated with matrix components. This can alter the column chemistry and affect the retention of specific compounds. Try flushing the column or replacing it with a new one.[1][7][9]
Analyte Stability Verify the stability of your this compound stock and working solutions. Improper storage could lead to degradation.[4][5][6]

Experimental Protocols

Protocol 1: System Suitability Test

Objective: To verify the performance of the LC system before running samples.

Procedure:

  • Prepare a standard solution containing this compound and the parent analyte at a known concentration.

  • Make five replicate injections of the standard solution.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention time, peak area, and peak height for both compounds.

  • Acceptance Criteria: The RSD for the retention time should typically be less than 1%, and the RSD for peak area should be less than 2%. These criteria should be established during method validation.

Protocol 2: Mobile Phase Stability Assessment

Objective: To determine if the mobile phase composition is changing over time.

Procedure:

  • Prepare a fresh batch of mobile phase.

  • Inject a standard solution of this compound at regular intervals (e.g., every hour) over the course of a typical analytical run.

  • Monitor the retention time of the this compound peak.

  • Analysis: A consistent drift in retention time may indicate a change in the mobile phase composition due to evaporation of a volatile component or degradation.

Visual Troubleshooting Workflows

Troubleshooting_Chromatographic_Shift start Retention Time Shift Observed for this compound q1 Are all peaks shifting? start->q1 system_issue System-wide Issue Suspected q1->system_issue Yes compound_specific_issue Compound-Specific Issue Suspected q1->compound_specific_issue No check_flow_rate Check Flow Rate & Look for Leaks system_issue->check_flow_rate check_mobile_phase Check Mobile Phase Preparation & pH check_flow_rate->check_mobile_phase check_temp Verify Column Temperature Stability check_mobile_phase->check_temp check_equilibration Ensure Adequate Column Equilibration check_temp->check_equilibration end Problem Resolved check_equilibration->end check_sample_solvent Verify Sample Solvent Compatibility compound_specific_issue->check_sample_solvent check_sample_ph Check Sample pH check_sample_solvent->check_sample_ph check_column Inspect/Flush/Replace Column check_sample_ph->check_column check_analyte_stability Verify Analyte Stability check_column->check_analyte_stability check_analyte_stability->end

Caption: A flowchart for troubleshooting chromatographic shifts.

Causes_of_Peak_Shifting cluster_system System/Hardware cluster_mobile_phase Mobile Phase cluster_column Column cluster_sample Sample root Potential Causes of Chromatographic Shift Flow Rate Flow Rate root->Flow Rate Composition Composition root->Composition Contamination Contamination root->Contamination Matrix Effects Matrix Effects root->Matrix Effects Leaks Leaks Flow Rate->Leaks Pump Seals Pump Seals Leaks->Pump Seals Check Valves Check Valves Pump Seals->Check Valves Temperature Temperature pH pH Composition->pH Degassing Degassing pH->Degassing Age Age Degassing->Age Degradation Degradation Contamination->Degradation Dewetting Dewetting Degradation->Dewetting Equilibration Equilibration Dewetting->Equilibration Solvent Mismatch Solvent Mismatch Matrix Effects->Solvent Mismatch Sample pH Sample pH Solvent Mismatch->Sample pH Analyte Stability Analyte Stability Sample pH->Analyte Stability

Caption: Common causes of chromatographic peak shifts.

References

Technical Support Center: Optimizing 17-Epiestriol-d5 Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the peak shape of 17-Epiestriol-d5 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing with this compound?

A1: Peak tailing for this compound, a polar steroid compound, is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits are often residual silanol groups on the silica-based stationary phase of the HPLC column. These silanol groups can interact with the polar functional groups of the estriol molecule, leading to a portion of the analyte being more strongly retained and eluting later, which results in a tailing peak. Other contributing factors can include mobile phase pH, the use of an inappropriate sample solvent, column contamination, or system dead volume.

Q2: Can the mobile phase pH affect the peak shape of this compound?

A2: Yes, the mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[1][2][3][4][5][6][7][8] The phenolic hydroxyl group on the A-ring of the estriol structure has a pKa value, and if the mobile phase pH is close to this pKa, the analyte can exist in both ionized and non-ionized forms. This dual state leads to differential retention and can result in peak broadening or splitting.[1][4][5] For acidic compounds, using a mobile phase pH well below the pKa (typically by at least 2 pH units) can suppress ionization and lead to a more symmetrical peak shape.[9]

Q3: What is the role of mobile phase additives in improving peak shape?

A3: Mobile phase additives, such as trifluoroacetic acid (TFA) or formic acid, can significantly improve the peak shape of polar compounds like this compound.[10] These acidic additives lower the mobile phase pH, which helps to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing their interaction with the analyte.[11] Additives can also act as ion-pairing agents, further improving peak symmetry.[11][12] The concentration of the additive is important; a common starting point is 0.1% (v/v).[10]

Q4: How does the choice of HPLC column affect the analysis of this compound?

A4: The column chemistry plays a vital role in achieving good peak shape. While C18 columns are widely used, they can sometimes exhibit strong secondary interactions with polar analytes.[13] Columns with alternative stationary phases, such as Phenyl-Hexyl, can offer different selectivity and may provide better peak shapes for aromatic compounds like steroids due to π-π interactions.[14][15] Additionally, modern, high-purity silica columns with advanced end-capping are designed to minimize residual silanol activity and are often a good choice for analyzing problematic compounds.

Q5: Can sample preparation impact the peak shape?

A5: Absolutely. The solvent used to dissolve the sample (the sample diluent) should ideally be of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including fronting or splitting.[9] It is also crucial to ensure that the sample is free of particulates that could block the column frit and that the analyte concentration is within the linear range of the column to avoid peak overloading, which can lead to peak fronting.[9]

Troubleshooting Guides

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry factor > 1.2.

G cluster_mp Mobile Phase Optimization cluster_col Column Troubleshooting cluster_sample Sample and Injection cluster_system System Check start Observe Peak Tailing (Asymmetry Factor > 1.2) check_mobile_phase 1. Evaluate Mobile Phase start->check_mobile_phase check_column 2. Assess Column Condition check_mobile_phase->check_column mp_ph Adjust pH (e.g., add 0.1% TFA) check_mobile_phase->mp_ph check_sample 3. Review Sample Preparation check_column->check_sample col_flush Flush Column check_column->col_flush check_system 4. Inspect HPLC System check_sample->check_system sample_solvent Match Sample Solvent to Mobile Phase check_sample->sample_solvent system_dead_volume Check for Dead Volume (fittings, tubing) check_system->system_dead_volume solution Symmetrical Peak Achieved mp_buffer Check Buffer Concentration (10-50 mM is a good range) mp_ph->mp_buffer mp_buffer->solution If peak shape improves col_replace Replace with New/Different Column (e.g., Phenyl-Hexyl) col_flush->col_replace col_replace->solution If peak shape improves sample_conc Reduce Injection Volume/ Concentration sample_solvent->sample_conc sample_conc->solution If peak shape improves system_frit Inspect/Replace Column Frit system_dead_volume->system_frit system_frit->solution If peak shape improves

A logical workflow for troubleshooting peak tailing issues.

1. Mobile Phase Optimization

  • Protocol for pH Adjustment:

    • Prepare the aqueous component of your mobile phase (e.g., water or a buffer solution).

    • Before adding the organic modifier, add a small, precise amount of an acidic modifier. A good starting point is 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid. For example, add 1 mL of TFA to 999 mL of the aqueous phase.

    • Thoroughly mix and degas the mobile phase.

    • Equilibrate the column with the new mobile phase for at least 15-20 minutes before injecting your sample.

  • Protocol for Buffer Concentration Adjustment:

    • If using a buffer (e.g., phosphate or acetate), ensure its concentration is sufficient to provide adequate buffering capacity, typically in the range of 10-50 mM.[16][17]

    • Prepare the buffer by accurately weighing the salt and dissolving it in HPLC-grade water.

    • Adjust the pH of the buffer solution before mixing it with the organic solvent.

    • Ensure the chosen buffer is soluble in the final mobile phase composition to avoid precipitation.

2. Column Conditioning and Selection

  • Protocol for Column Flushing:

    • Disconnect the column from the detector.

    • Flush the column with a series of solvents in order of decreasing polarity to remove strongly retained contaminants. A typical sequence for a reversed-phase column is:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

    • Flush with each solvent for at least 30 minutes at a low flow rate.

    • Reverse the flush sequence to return to your mobile phase.

  • Protocol for Evaluating a Different Column Chemistry:

    • Select a column with a different stationary phase, such as a Phenyl-Hexyl phase, which can offer alternative selectivity for aromatic compounds.[2][13][14][15]

    • Install the new column and equilibrate it thoroughly with your mobile phase.

    • Inject your this compound standard and compare the peak shape to that obtained with the C18 column.

Problem: Peak Fronting

Peak fronting is characterized by an asymmetry factor < 0.8.

G cluster_overload Sample Concentration and Volume cluster_solvent Sample Solvent Mismatch cluster_column Column Integrity start Observe Peak Fronting (Asymmetry Factor < 0.8) check_sample_overload 1. Check for Sample Overload start->check_sample_overload check_sample_solvent 2. Evaluate Sample Solvent check_sample_overload->check_sample_solvent reduce_conc Dilute the Sample check_sample_overload->reduce_conc check_column_issue 3. Inspect Column check_sample_solvent->check_column_issue match_solvent Dissolve Sample in Initial Mobile Phase check_sample_solvent->match_solvent check_void Check for Column Void check_column_issue->check_void solution Symmetrical Peak Achieved reduce_vol Decrease Injection Volume reduce_conc->reduce_vol reduce_vol->solution If peak shape improves weaker_solvent Use a Weaker Elution Solvent match_solvent->weaker_solvent weaker_solvent->solution If peak shape improves replace_column Replace Column check_void->replace_column replace_column->solution If peak shape improves

A logical workflow for troubleshooting peak fronting issues.

1. Addressing Sample Overload

  • Protocol for Sample Dilution:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

    • Inject the diluted samples and observe the peak shape. If fronting decreases with dilution, the original sample was likely overloaded.

2. Correcting Sample Solvent Mismatch

  • Protocol for Solvent Matching:

    • If your sample is dissolved in a strong solvent (e.g., 100% acetonitrile), evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase composition.

    • Inject the reconstituted sample and analyze the peak shape.

Data Presentation

The following tables present illustrative data on how different experimental parameters can influence the peak shape of a compound similar to this compound. This data is intended to be representative and may not reflect the exact values obtained in your specific experiment.

Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry FactorObservations
7.02.5Significant tailing
5.01.8Moderate tailing
3.0 (with 0.1% Formic Acid)1.3Minor tailing
2.5 (with 0.1% TFA)1.1Symmetrical peak

Table 2: Illustrative Effect of Mobile Phase Additive Concentration on Peak Tailing Factor

Additive (TFA) ConcentrationTailing FactorObservations
0.00%2.8Severe tailing
0.05%1.5Reduced tailing
0.10%1.1Good symmetry
0.20%1.0Excellent symmetry

Table 3: Illustrative Comparison of Column Chemistries on Peak Asymmetry

Column TypePeak Asymmetry FactorObservations
Standard C181.9Moderate to significant tailing
High-Purity, End-capped C181.3Minor tailing
Phenyl-Hexyl1.1Good, symmetrical peak shape

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be modified as part of the troubleshooting process.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or mass spectrometer detector.

  • Column:

    • A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. A Phenyl-Hexyl column can be used as an alternative.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 0.1% TFA

    • B: Acetonitrile or Methanol

  • Gradient Program:

    • A typical gradient might start at 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Detection:

    • UV: 280 nm

    • MS: ESI in negative ion mode, monitoring the appropriate m/z for this compound.

  • Sample Preparation:

    • Dissolve the this compound standard or sample in the initial mobile phase composition.

By systematically applying these troubleshooting steps and optimizing the experimental parameters, you can significantly improve the peak shape of this compound in your HPLC analysis, leading to more accurate and reliable results.

References

Technical Support Center: Minimizing Ion Suppression of 17-Epiestriol-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17-Epiestriol-d5 by ESI-MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in an electrospray ionization (ESI) source. This occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[1] This can negatively impact the accuracy, precision, and sensitivity of your analytical method, potentially leading to unreliable quantification.[2]

Q2: How does a deuterated internal standard like this compound help in ESI-MS analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis. Because its chemical and physical properties are nearly identical to the non-labeled 17-Epiestriol, it co-elutes and experiences similar ion suppression or enhancement effects.[3] By using the ratio of the analyte signal to the internal standard signal, variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.

Q3: My this compound signal is low and inconsistent. How can I confirm if ion suppression is the cause?

A3: A definitive way to identify ion suppression is through a post-column infusion experiment. This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the constant signal as the matrix components elute indicates a region of ion suppression.[4] Another simpler method is to compare the signal response of this compound in a clean solvent versus a blank matrix extract; a significantly lower response in the matrix sample points to ion suppression.

Q4: Can the deuterated internal standard ever fail to correct for ion suppression?

A4: Yes, in some cases, a deuterated internal standard may not fully compensate for matrix effects. This can happen if there is a slight chromatographic separation between 17-Epiestriol and this compound, a phenomenon known as the "isotope effect".[5][6] This separation can expose the analyte and the internal standard to different co-eluting matrix components, resulting in differential ion suppression and inaccurate quantification.[7][8] Therefore, ensuring co-elution is critical.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing ion suppression for this compound analysis.

Problem 1: Low signal intensity and poor sensitivity for this compound.

Initial Assessment:

  • Confirm Co-elution: Verify that the chromatographic peaks for 17-Epiestriol and this compound are perfectly overlapping. Even minor separations can lead to differential matrix effects.[7]

  • Post-Column Infusion: Perform a post-column infusion experiment to identify the retention time windows with significant ion suppression.

Troubleshooting Workflow:

start Low Signal/Poor Sensitivity for this compound check_coelution Check Analyte/IS Co-elution start->check_coelution post_column_infusion Perform Post-Column Infusion check_coelution->post_column_infusion Co-elution confirmed optimize_chromatography Optimize Chromatography check_coelution->optimize_chromatography Separation observed post_column_infusion->optimize_chromatography Suppression zone identified improve_sample_prep Improve Sample Preparation optimize_chromatography->improve_sample_prep adjust_ms_params Adjust MS Parameters improve_sample_prep->adjust_ms_params dilute_sample Dilute Sample adjust_ms_params->dilute_sample end Signal Improved dilute_sample->end

Troubleshooting Workflow for Low Signal Intensity.

Corrective Actions:

  • Optimize Chromatography:

    • Mobile Phase: For estrogens, an alkaline mobile phase (e.g., with ammonium hydroxide) can improve ionization in negative mode.

    • Gradient: Adjust the gradient to separate this compound from the ion suppression regions identified in the post-column infusion experiment.

    • Column: Consider a different column chemistry (e.g., phenyl-hexyl) if a standard C18 column does not provide adequate separation from interferences.

  • Enhance Sample Preparation: The goal is to remove interfering matrix components.

    • Solid-Phase Extraction (SPE): This is often more effective than liquid-liquid extraction (LLE) or protein precipitation (PPT) at removing phospholipids and salts.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract estrogens.

    • Protein Precipitation (PPT): While simple, this method is the least clean and most prone to ion suppression.

  • Adjust Mass Spectrometer Parameters:

    • Ion Source: Optimize source parameters like spray voltage, gas flows, and temperature.

    • Ionization Mode: While estrogens are typically analyzed in negative ion mode, consider positive mode ESI, especially if derivatization is employed. APCI can be less prone to ion suppression than ESI.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.[9]

Problem 2: Poor reproducibility and accuracy despite using a deuterated internal standard.

Initial Assessment:

  • Differential Matrix Effects: This is the most likely cause, arising from a slight separation of the analyte and internal standard peaks.[8]

  • Internal Standard Concentration: An overly concentrated internal standard can cause self-suppression.[5]

Troubleshooting Workflow:

start Poor Reproducibility/Accuracy with IS verify_coelution Verify Analyte/IS Co-elution start->verify_coelution optimize_chromatography Optimize Chromatography for Co-elution verify_coelution->optimize_chromatography Separation Observed check_is_concentration Check IS Concentration verify_coelution->check_is_concentration Co-elution Confirmed optimize_chromatography->check_is_concentration optimize_is_concentration Optimize IS Concentration check_is_concentration->optimize_is_concentration Concentration too high evaluate_matrix_effects Quantify Matrix Effects check_is_concentration->evaluate_matrix_effects Concentration optimal optimize_is_concentration->evaluate_matrix_effects end Improved Reproducibility/Accuracy evaluate_matrix_effects->end

Troubleshooting Workflow for Poor Reproducibility.

Corrective Actions:

  • Ensure Co-elution:

    • Modify Gradient: A shallower gradient around the elution time of the analytes can help merge slightly separated peaks.

    • Reduce Column Efficiency: In some cases, a less efficient column or a shorter column may be used to ensure the analyte and internal standard peaks overlap completely.[7]

  • Optimize Internal Standard Concentration: The concentration of this compound should be in the same range as the expected analyte concentrations.

  • Quantify Matrix Effects: Perform a quantitative assessment of matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions of ion suppression in the chromatographic run.

Materials:

  • Syringe pump

  • T-connector

  • This compound standard solution (e.g., 50 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • System Setup:

    • Connect the LC column outlet to one inlet of the T-connector.

    • Connect the syringe pump with the this compound solution to the other inlet of the T-connector.

    • Connect the outlet of the T-connector to the ESI-MS source.

  • Establish a Stable Baseline:

    • Start the LC flow with your analytical gradient.

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

    • Monitor the signal of the this compound precursor ion until a stable baseline is achieved.

  • Inject Blank Matrix: Inject a blank matrix extract onto the LC column.

  • Monitor Signal: Record the this compound signal throughout the run. Any significant and reproducible drop in the baseline indicates a region of ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To remove matrix interferences from biological samples (e.g., plasma, urine).

Materials:

  • Polymeric SPE cartridges

  • Methanol

  • Water

  • Elution solvent (e.g., methanol or acetonitrile)

  • Sample pre-treatment solution (e.g., 4% phosphoric acid in water)

Procedure:

  • Sample Pre-treatment: To 100 µL of the sample, add 10 µL of this compound internal standard solution and 200 µL of pre-treatment solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analytes with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation methods on the signal intensity of an analyte, demonstrating the effectiveness of more rigorous cleanup techniques in minimizing ion suppression.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)85 ± 545 ± 8 (Suppression)
Liquid-Liquid Extraction (LLE)92 ± 475 ± 6 (Suppression)
Solid-Phase Extraction (SPE)95 ± 390 ± 5 (Minimal Suppression)

Data is illustrative and will vary depending on the specific analyte and matrix.

By following these guidelines and protocols, researchers can effectively troubleshoot and minimize ion suppression, leading to more accurate and reliable quantitative analysis of this compound in ESI-MS.

References

Technical Support Center: 17-Epiestriol-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity issues with the 17-Epiestriol-d5 internal standard during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 17-Epiestriol, a metabolite of estradiol.[1][2] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard (IS). An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[3][4] By adding a known amount of this compound to samples, it can be used to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the non-labeled 17-Epiestriol.[3]

Q2: What are the potential purity issues associated with this compound?

Purity issues with deuterated internal standards like this compound can be categorized into two main types:

  • Chemical Purity: This refers to the presence of other structurally related or unrelated compounds. For synthetic estrogens, these can include starting materials, byproducts from the synthesis, or degradation products.[5][6]

  • Isotopic Purity: This is a measure of the percentage of the deuterated standard that is fully labeled with the desired number of deuterium atoms (in this case, five). Impurities can include the unlabeled compound (d0) or molecules with fewer than five deuterium atoms (d1-d4). The presence of the unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration.

Q3: How can I assess the purity of my this compound internal standard?

A comprehensive assessment of the purity of your this compound standard should involve a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): This is a powerful technique to determine the isotopic distribution and identify the presence of unlabeled or partially labeled species.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the location of the deuterium labels and the overall structure of the molecule, helping to identify any structural isomers or other chemical impurities.

  • Liquid Chromatography (LC) with UV or MS detection: This is used to assess chemical purity by separating the main compound from other impurities.

Q4: What is the acceptable level of isotopic purity for a deuterated internal standard?

The required isotopic purity depends on the specific application and the desired level of accuracy. Generally, a higher isotopic purity is preferred. Many commercial suppliers provide deuterated standards with isotopic purities of 98% or higher. It is crucial to check the Certificate of Analysis (CoA) provided by the supplier for the specific lot of the internal standard you are using.

Troubleshooting Guide

This guide addresses common issues that may arise due to impurities in the this compound internal standard.

Issue 1: Inaccurate Quantification - Overestimation of the Analyte

Possible Cause: A significant presence of the unlabeled 17-Epiestriol (d0) in your this compound internal standard.

Troubleshooting Steps:

  • Verify Isotopic Purity:

    • Analyze a high-concentration solution of the this compound standard alone by LC-MS/MS.

    • Monitor the mass transition for the unlabeled 17-Epiestriol.

    • The presence of a peak at the retention time of 17-Epiestriol indicates contamination with the unlabeled analyte.

  • Quantify the Contribution:

    • If the unlabeled analyte is detected, its contribution to the analyte signal in your samples needs to be accounted for. This can be done by preparing a calibration curve of the unlabeled analyte and determining the amount present in the internal standard solution.

  • Consult the Certificate of Analysis (CoA):

    • Review the CoA for your specific lot of this compound to check the stated isotopic purity.

  • Contact the Supplier:

    • If the level of unlabeled analyte is significantly higher than specified in the CoA, contact the supplier for a replacement.

Issue 2: Poor Precision and Reproducibility

Possible Cause: Inconsistent isotopic distribution or the presence of interfering impurities.

Troubleshooting Steps:

  • Assess Peak Shape and Co-elution:

    • Overlay the chromatograms of the analyte and the internal standard. They should have similar peak shapes and co-elute.

    • Poor peak shape or a shift in retention time for the internal standard could indicate degradation or interaction with the matrix.

  • Evaluate for Interfering Peaks:

    • Analyze a blank matrix sample spiked only with the this compound internal standard.

    • Look for any interfering peaks at the retention time and mass transition of the analyte.

  • Check for H/D Exchange:

    • Deuterium atoms on certain positions of a molecule can sometimes exchange with protons from the solvent.

    • Prepare a solution of the internal standard in the sample matrix and analyze it over time to see if the isotopic distribution changes.

Data Presentation

Table 1: Representative Isotopic Purity of a Commercial Batch of this compound

IsotopologueRelative Abundance (%)
d0 (unlabeled)0.2
d10.5
d21.1
d32.5
d48.7
d5 87.0

Note: This data is for illustrative purposes. Always refer to the Certificate of Analysis for your specific lot.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound by LC-HRMS

Objective: To determine the isotopic distribution of a this compound internal standard.

Methodology:

  • Standard Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 µg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • HRMS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Full scan.

    • Mass Range: m/z 250-350.

    • Resolution: > 60,000.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of the protonated/deprotonated ions of each isotopologue (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Analysis prep_is Prepare 1 µg/mL this compound Solution lc_separation C18 Reverse-Phase Separation prep_is->lc_separation Inject hrms_detection Full Scan High-Resolution MS Detection lc_separation->hrms_detection extract_xic Extract Ion Chromatograms (d0-d5) hrms_detection->extract_xic integrate_peaks Integrate Peak Areas extract_xic->integrate_peaks calculate_abundance Calculate Relative Abundance (%) integrate_peaks->calculate_abundance

Caption: Experimental workflow for assessing the isotopic purity of this compound.

troubleshooting_flowchart start Inaccurate Quantification (Overestimation) check_purity Analyze IS alone by LC-MS/MS. Is unlabeled (d0) peak present? start->check_purity yes_purity Yes check_purity->yes_purity no_purity No check_purity->no_purity quantify_d0 Quantify d0 contribution. Correct sample results. yes_purity->quantify_d0 investigate_other Investigate other sources of error (e.g., matrix effects, calibration). no_purity->investigate_other check_coa Consult Certificate of Analysis. Is d0 level within spec? quantify_d0->check_coa yes_coa Yes check_coa->yes_coa no_coa No check_coa->no_coa end Issue Resolved yes_coa->end contact_supplier Contact supplier for replacement. no_coa->contact_supplier contact_supplier->end investigate_other->end

Caption: Troubleshooting flowchart for inaccurate quantification due to internal standard impurity.

estrogen_metabolism Estradiol Estradiol (E2) Estrone Estrone (E1) Estradiol->Estrone 17β-HSD Estriol Estriol (E3) Estradiol->Estriol Estrone->Estradiol 17β-HSD Estrone->Estriol Epiestriol 17-Epiestriol Estriol->Epiestriol Epimerization Metabolites Further Metabolites (e.g., glucuronidated and sulfated forms) Estriol->Metabolites Epiestriol->Metabolites

Caption: Simplified metabolic pathway of major estrogens.

References

Preventing back-exchange of deuterium in 17-Epiestriol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 17-Epiestriol-d5. The focus is on preventing the back-exchange of deuterium to ensure data integrity during experimental procedures.

Troubleshooting Guide: Preventing Deuterium Back-Exchange

This guide addresses common issues encountered during the handling and analysis of this compound that may lead to the loss of deuterium labels.

Symptom Possible Cause Recommended Solution
Loss of Deuterium Signal in Mass Spectrometry Analysis Exposure to Protic Solvents: Hydroxyl groups on 17-Epiestriol are labile and will readily exchange deuterium with protons from solvents like water, methanol, or ethanol.[1][2]Use aprotic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane) for sample preparation and dissolution whenever possible. If a protic solvent is necessary, use its deuterated form (e.g., D₂O, methanol-d₄).[3][4]
Suboptimal pH: The rate of hydrogen-deuterium exchange is pH-dependent, with the minimum rate occurring at a pH of approximately 2.5.[5][6][7]For aqueous solutions or mobile phases in liquid chromatography, adjust the pH to 2.25-2.5 using a volatile buffer like formic acid.[5]
Elevated Temperatures: Higher temperatures increase the rate of the back-exchange reaction.[5][8]Maintain low temperatures (0-4°C) during all sample handling, storage, and analysis steps.[5][8] Use a cooled autosampler and column compartment if available.
Prolonged Exposure to Protic Environments: The longer the deuterated compound is in a protic environment, the greater the extent of back-exchange.Minimize the time the sample is in contact with protic solvents. For LC-MS, use rapid gradients to reduce analysis time.[8]
Inconsistent Deuterium Incorporation in Analytical Results Moisture in Solvents or Reagents: Trace amounts of water in aprotic solvents can serve as a proton source, leading to gradual back-exchange.Use high-purity, anhydrous solvents and store them under an inert atmosphere (e.g., nitrogen or argon).[9] Avoid leaving solvent bottles open to the air.
Cross-Contamination: Carry-over from previous non-deuterated samples in the analytical system.Implement a rigorous washing protocol for the injection port, syringe, and column between sample runs.
Poor Chromatographic Peak Shape or Resolution Inappropriate Solvent Choice: The solvent used to dissolve the sample may not be compatible with the mobile phase.Ensure the sample solvent is miscible with the initial mobile phase conditions to prevent sample precipitation on the column.
Derivatization Issues: If derivatization is performed to improve volatility for GC-MS, the reagents may introduce protons.Use deuterated derivatizing agents if available. Ensure the reaction is carried out in an anhydrous environment.

Frequently Asked Questions (FAQs)

Q1: Where are the deuterium atoms located on this compound?

While the exact positions should be confirmed from the certificate of analysis provided by the supplier, the "-d5" designation in a steroid like 17-Epiestriol commonly refers to deuteration at stable, non-exchangeable C-H positions on the steroid backbone, and potentially on a methyl group. The protons on the three hydroxyl groups (at C3, C16, and C17) are highly labile and would rapidly exchange with protons from any protic solvent. Therefore, commercially available this compound is not typically deuterated at these positions.

Q2: I need to use a buffer for my experiment. What should I use?

If a buffer is required, it is best to use a deuterated buffer system (e.g., prepared with D₂O and phosphate salts). If this is not feasible, use a volatile buffer like formic acid or ammonium formate and adjust the pH to the 2.25-2.5 range to minimize the rate of back-exchange.[5]

Q3: How should I store my this compound?

Store this compound as a solid in a tightly sealed vial in a desiccator at the recommended temperature (typically -20°C). If in solution, use an aprotic solvent and store at low temperatures. Avoid repeated freeze-thaw cycles.

Q4: Can I use this compound for Nuclear Magnetic Resonance (NMR) spectroscopy?

Yes, but it is crucial to dissolve the sample in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d₆).[4] Using a non-deuterated solvent will result in large solvent peaks that will obscure the analyte signals and the labile deuterons on the hydroxyl groups will exchange with the solvent's protons.

Q5: What is the primary mechanism of deuterium back-exchange for this molecule?

The primary mechanism for back-exchange on 17-Epiestriol involves the hydroxyl groups.[2][10] These groups contain acidic protons that can readily undergo exchange with protons from the solvent, a process catalyzed by acid or base.[2][7]

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Protic Mobile Phase

This protocol outlines a method to quantify the extent of deuterium back-exchange when this compound is exposed to a common reversed-phase LC-MS mobile phase.

1. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
  • Working Solution: Dilute the stock solution to 1 µg/mL with anhydrous acetonitrile.
  • Mobile Phase A: 0.1% formic acid in water (pH ~2.7).
  • Mobile Phase B: 0.1% formic acid in acetonitrile.

2. LC-MS Method:

  • LC System: A standard HPLC or UHPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Column Temperature: 4°C.
  • Autosampler Temperature: 4°C.
  • Injection Volume: 5 µL.
  • Gradient:
  • 0-1 min: 30% B
  • 1-5 min: 30% to 95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95% to 30% B
  • 6.1-8 min: 30% B
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Data Acquisition: Full scan mode from m/z 100-500.

3. Experimental Procedure:

  • Inject the working solution (dissolved in acetonitrile) directly onto the LC-MS system. This will serve as the T₀ (time zero) reference, representing minimal back-exchange.
  • Prepare a separate sample by diluting the working solution 1:1 with Mobile Phase A (aqueous).
  • Incubate this aqueous sample at 4°C for various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
  • After each incubation period, immediately inject the sample onto the LC-MS system.
  • Analyze the mass spectra for the molecular ion of 17-Epiestriol. Look for the appearance of ions with lower m/z values corresponding to the replacement of deuterium with hydrogen.
  • Quantify the peak areas for the d5, d4, d3, etc. species at each time point to determine the rate of back-exchange under these conditions.

Visualizations

Back_Exchange_Mechanism Mechanism of Hydroxyl Back-Exchange Steroid Steroid-OD Exchanged_Steroid Steroid-OH Steroid->Exchanged_Steroid Proton Exchange Solvent H₂O Exchanged_Solvent HDO Solvent->Exchanged_Solvent Deuterium Exchange Experimental_Workflow Workflow for Assessing Deuterium Stability A Prepare this compound Stock in Aprotic Solvent B Dilute in Protic Mobile Phase A->B Step 1 C Incubate at 4°C (Multiple Time Points) B->C Step 2 D Inject into LC-MS System (Cooled Autosampler & Column) C->D Step 3 E Acquire High-Resolution Mass Spectra D->E Step 4 F Analyze Isotopic Distribution (Quantify Back-Exchange) E->F Step 5

References

Validation & Comparative

A Head-to-Head Comparison: 17-Epiestriol-d5 vs. 13C-Labeled Estriol as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estriol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. The stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for bioanalysis. This guide provides an objective comparison of two commonly employed internal standards for estriol quantification: the deuterated analog, 17-Epiestriol-d5, and the carbon-13 labeled counterpart, 13C-labeled estriol.

The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest to compensate for variations during sample preparation, chromatography, and ionization. While both deuterated and 13C-labeled standards are designed for this purpose, subtle differences in their isotopic composition can influence analytical performance. Generally, 13C-labeled internal standards are considered superior as they co-elute perfectly with the native analyte, providing more effective compensation for matrix effects. Deuterated standards, on the other hand, can sometimes exhibit slight chromatographic shifts due to the isotope effect, potentially impacting quantification accuracy if matrix effects vary across the peak elution window.

Quantitative Performance Data Summary

The following table summarizes typical validation parameters for the quantification of estriol using either a deuterated or a 13C-labeled internal standard, compiled from high-quality validation studies. It is important to note that a direct head-to-head comparative study was not available; therefore, the data presented is a compilation from separate studies, each employing a different type of isotopically labeled internal standard.

Performance ParameterMethod with Deuterated Estriol Internal Standard*Method with 13C-Labeled Estradiol Internal Standard for Estriol Analysis**
Analyte Estriol (E3)Estriol (E3)
Internal Standard Isotope-labeled estriol (presumed deuterated)17β-Estradiol-2,3,4-13C3
Linearity (Correlation Coefficient, r) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 1.00 ng/mL in rat plasma2 pg/mL in urine
Intra-day Precision (%RSD) 2.6% - 7.5%< 15%
Inter-day Precision (%RSD) 3.3% - 9.5%< 15%
Accuracy (Relative Error, %RE) 1.6% - 9.4%-8.3% to 7.3%

*Data extracted from a study that developed and validated a UPLC-MS/MS method for estriol in rat plasma[1]. **Data extracted from a study that established and validated a UPLC-MS/MS method for thirteen estrogens in human urine[2].

Experimental Protocols

Detailed methodologies from the cited studies are provided below to allow for a comprehensive understanding of the experimental conditions under which the performance data were generated.

Methodology Using a Deuterated Estriol Internal Standard

This protocol is based on a validated UPLC-MS/MS method for the quantification of estriol in rat plasma[1].

1. Sample Preparation:

  • Aliquots of 100 µL of rat plasma were used.

  • Protein precipitation was performed for sample cleanup.

2. Chromatographic Separation:

  • An ultra-performance liquid chromatography (UPLC) system was used for separation.

  • The total analysis time was 4 minutes per sample.

3. Mass Spectrometry Detection:

  • A tandem mass spectrometer was used for detection.

  • Mass spectrometric conditions were optimized for both estriol and the internal standard.

Methodology Using a 13C-Labeled Estradiol Internal Standard for Estriol Analysis

This protocol is based on a validated UPLC-MS/MS method for the simultaneous quantification of thirteen estrogens, including estriol, in human urine[2].

1. Sample Preparation:

  • Urine samples were used for the analysis.

2. Chromatographic Separation:

  • An ultra-performance liquid chromatography system was employed.

  • Separation was achieved on a Waters CORTECS C18 column (2.1 mm × 150 mm, 1.6 µm).

  • The total run time was 8.5 minutes.

3. Mass Spectrometry Detection:

  • A tandem mass spectrometer was used for detection and quantification.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for quantifying estriol using either a deuterated or a 13C-labeled internal standard.

deuterated_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is precipitate Protein Precipitation add_is->precipitate uplc UPLC Separation precipitate->uplc msms MS/MS Detection uplc->msms quant Data Analysis msms->quant

Caption: Workflow for Estriol Quantification using a Deuterated Internal Standard.

c13_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification urine Urine Sample add_is Add 13C-Labeled Internal Standard urine->add_is uplc UPLC Separation (C18 Column) add_is->uplc msms MS/MS Detection uplc->msms quant Data Analysis msms->quant

Caption: Workflow for Estriol Quantification using a 13C-Labeled Internal Standard.

Conclusion and Recommendations

While both this compound and 13C-labeled estriol can be used effectively as internal standards in LC-MS/MS assays for estriol, the scientific consensus and available data suggest that 13C-labeled estriol is the superior choice for assays demanding the highest level of accuracy and reliability.

The key advantage of 13C-labeled internal standards is their identical chromatographic behavior to the unlabeled analyte, which ensures the most accurate compensation for matrix effects. Deuterated standards, while widely used and often effective, carry a risk of chromatographic separation from the native analyte, which can introduce bias in quantification, especially in complex biological matrices. Furthermore, there is a theoretical risk of back-exchange of deuterium atoms, which is not a concern with 13C-labeled compounds.

For routine analyses where the highest degree of accuracy is not critical, a well-validated method using this compound can provide acceptable performance. However, for clinical research, drug development, and other applications requiring the most robust and accurate data, the use of a 13C-labeled estriol internal standard is highly recommended.

References

The Gold Standard in Hormone Quantification: A Comparative Guide to 17-Epiestriol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in hormone quantification, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 17-Epiestriol-d5's performance with other alternatives, supported by established principles of bioanalytical method validation and representative experimental data.

Stable isotope-labeled internal standards (SIL-IS) are the recognized gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes such as deuterium (²H), these standards exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they experience similar extraction efficiencies, chromatographic retention times, and ionization responses, effectively compensating for matrix effects and variations during sample processing and analysis.[1][2] this compound, a deuterated analog of the estrogen metabolite 17-Epiestriol, is designed to deliver this level of accuracy and precision in hormone quantification assays.

Comparative Performance of Internal Standards

The use of a SIL-IS like this compound is crucial for mitigating variability and ensuring the reliability of quantitative results in complex biological matrices. While specific performance data for this compound is not extensively published, the following tables present representative validation data for the quantification of estrogens using analogous deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These data illustrate the expected performance of a well-validated method utilizing a deuterated standard.

Table 1: Representative Accuracy and Precision Data for Estrogen Quantification using a Deuterated Internal Standard

AnalyteNominal Concentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Estriol 50 (LLOQ)≤ 15± 15≤ 15± 15
150 (Low QC)≤ 10± 10≤ 10± 10
1000 (Mid QC)≤ 8± 8≤ 8± 8
8000 (High QC)≤ 5± 5≤ 5± 5

Data synthesized from typical validation results for steroid hormone assays using deuterated internal standards.[3][4] LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Representative Linearity and Recovery Data

ParameterRepresentative Value
Linearity (r²) > 0.99
Calibration Range 50 - 10,000 pg/mL
Mean Extraction Recovery 85 - 105%

Data synthesized from typical validation results for steroid hormone assays using deuterated internal standards.[3]

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of reliable quantitative analysis. Below is a representative protocol for the quantification of estriol in human serum using a deuterated internal standard such as this compound by LC-MS/MS.

Protocol: Quantification of Estriol in Human Serum by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of serum sample, calibrator, or quality control sample in a polypropylene tube, add 50 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water).

  • Vortex mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • Chromatographic System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: 30% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • Estriol: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of estriol, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add this compound serum->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection into UPLC recon->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantification via Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Experimental workflow for estriol quantification.

EstrogenSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estriol ER Estrogen Receptor (ER) E2->ER Diffusion ER_E2 Active ER-Estriol Complex ER->ER_E2 Binding HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA ER_E2->ERE Translocation & Dimerization Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical estrogen signaling pathway.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for achieving the highest level of accuracy and precision in hormone quantification by LC-MS/MS. This compound is designed to meet these rigorous demands by minimizing analytical variability and compensating for matrix-induced signal suppression or enhancement. While direct comparative data for this compound is limited in public literature, the established principles of bioanalytical method validation and the performance of analogous deuterated standards for other estrogens strongly support its utility as a robust internal standard. For researchers and drug development professionals, employing this compound within a validated analytical method, such as the one outlined in this guide, provides the foundation for generating reliable and high-quality data in hormone research.

References

Cross-Reactivity of 17-Epiestriol-d5 in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used for the quantification of hormones, such as estradiol and estriol, due to their high sensitivity and throughput. However, a significant limitation of these assays is the potential for cross-reactivity, where the antibodies bind to molecules that are structurally similar to the target analyte. This can lead to inaccurate measurements and misinterpretation of results. Compounds that are structurally similar to the target hormone are more likely to exhibit cross-reactivity.[1][2]

17-Epiestriol is a stereoisomer of estriol, differing in the configuration of the hydroxyl group at the C17 position. 17-Epiestriol-d5 is a deuterated version of 17-Epiestriol, often used as an internal standard in mass spectrometry-based methods due to its chemical similarity and mass difference from the endogenous compound. Given their structural similarity to estriol and estradiol, it is crucial to understand the potential for these compounds to cross-react in immunoassays designed to measure these primary estrogens.

Comparative Cross-Reactivity Data

The following table summarizes the reported cross-reactivity of estriol and other structurally related estrogens in several widely used commercial estradiol immunoassays. This data provides a valuable reference for estimating the potential cross-reactivity of 17-Epiestriol.

CompoundImmunoassay PlatformReported Cross-Reactivity (%)Reference
Estriol Roche Elecsys Estradiol II< 0.5[1][2]
Abbott Architect EstradiolNo significant interference noted[1][3]
Siemens ADVIA Centaur Enhanced Estradiol0.84[4]
Beckman Coulter CT RIA0.84[4]
DiaSorin RIA0.65[4]
Estrone Roche Elecsys Estradiol II0.54[1][2]
Siemens ADVIA Centaur Enhanced Estradiol3.4[4]
Beckman Coulter CT RIA3.4[4]
DiaSorin RIA0.63[4]
17α-Ethinylestradiol Roche Elecsys Estradiol II< 0.5[1][2]
Fulvestrant Siemens ADVIA Centaur Enhanced EstradiolSignificant, falsely elevated results[5][6]
Roche Elecsys Estradiol II and IIISignificant, falsely elevated results[7]

Note: The cross-reactivity of a specific compound can vary between different immunoassays due to the unique specificity of the antibodies used in each assay.

Experimental Protocol for Determining Cross-Reactivity

The following is a generalized, detailed methodology for assessing the cross-reactivity of a compound, such as this compound, in a competitive immunoassay format.

Objective: To determine the percentage of cross-reactivity of a test compound in a specific immunoassay.

Materials:

  • Immunoassay kit for the target analyte (e.g., Estradiol ELISA kit)

  • Standard solutions of the target analyte

  • A series of dilutions of the test compound (e.g., this compound) in the assay buffer

  • Assay buffer

  • Microplate reader

  • Precision pipettes and disposable tips

Procedure:

  • Preparation of Standard Curve: Prepare a standard curve for the target analyte according to the immunoassay kit's instructions. This typically involves a serial dilution of the provided standard.

  • Preparation of Test Compound Dilutions: Prepare a range of concentrations of the test compound in the assay buffer. The concentration range should be chosen to potentially elicit a response in the assay, which may require preliminary range-finding experiments.

  • Immunoassay Procedure:

    • Add the standard dilutions and the test compound dilutions to the appropriate wells of the microplate.

    • Add the enzyme-conjugated analyte (tracer) to all wells, as per the kit protocol.

    • Add the antibody solution to all wells.

    • Incubate the plate for the time and at the temperature specified in the kit instructions. During this incubation, the unlabeled analyte (from the standard or test compound) and the tracer will compete for binding to the limited number of antibody sites.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction using the provided stop solution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the wavelength specified in the protocol.

  • Data Analysis:

    • Plot the absorbance values for the standard dilutions against their known concentrations to generate a standard curve. A common method is to use a four-parameter logistic (4-PL) curve fit.

    • Determine the concentration of the target analyte that causes a 50% reduction in the maximum signal (IC50).

    • From the data obtained with the test compound dilutions, determine the concentration of the test compound that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

Visualizing the Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay used for cross-reactivity testing.

competitive_immunoassay cluster_well Microplate Well cluster_solution Sample/Standard Addition cluster_binding Competitive Binding cluster_detection Detection Ab Antibody Coated on Well Bound_Analyte Antibody-Analyte Complex Ab->Bound_Analyte Bound_Tracer Antibody-Tracer Complex Ab->Bound_Tracer Analyte Analyte (or Cross-Reactant) Analyte->Ab Binds Tracer Enzyme-Labeled Analyte (Tracer) Tracer->Ab Competes for Binding Substrate Substrate Bound_Tracer->Substrate Enzyme Converts Product Colored Product Substrate->Product Signal Signal Measurement Product->Signal

Caption: Workflow of a competitive immunoassay for cross-reactivity assessment.

Conclusion

While direct experimental data for the cross-reactivity of this compound in common immunoassays is lacking, the available data for its structural analogs, particularly estriol, suggest that the cross-reactivity in modern, specific estradiol immunoassays is likely to be low. However, it is imperative for researchers and drug development professionals to validate the specificity of any immunoassay for their particular application, especially when measuring analytes in the presence of structurally similar compounds. The provided experimental protocol offers a robust framework for conducting such validation studies. For highly sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard, as it can distinguish between closely related steroid isomers and their deuterated analogs.

References

Validation of Analytical Methods Using 17-Epiestriol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of analytical methods utilizing 17-Epiestriol-d5, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 17-epiestriol and related estrogen metabolites. The use of an appropriate internal standard is paramount in mass spectrometry-based bioanalysis to correct for variability in sample preparation and instrument response. This document compares the performance of deuterated internal standards like this compound with other alternatives and presents supporting experimental data and protocols.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The ideal internal standard (IS) should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately reflects the analyte's behavior throughout the analytical process. While this compound serves as a reliable IS, ¹³C-labeled standards are often considered superior for high-stakes quantitative bioanalysis.[1][2][3] The primary differences are summarized below.

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled IS (e.g., 17-Epiestriol-¹³C₃)Rationale & Impact
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting marginally earlier than the native analyte.[1][3]Typically co-elutes perfectly with the native analyte.[1]The "isotope effect" of deuterium can alter chromatographic behavior. Perfect co-elution, as seen with ¹³C-IS, provides more accurate correction for matrix effects that can vary across a chromatographic peak, reducing the risk of quantification errors.[3]
Accuracy & Precision Can be highly accurate, but the chromatographic shift may introduce bias if matrix effects are not uniform.Generally provides higher accuracy and precision due to identical chromatographic behavior.In a comparative study, ¹³C-IS showed a mean bias of 100.3% (SD 7.6%) versus 96.8% (SD 8.6%) for a deuterated IS.[1] This improved accuracy is critical for clinical and research applications.
Correction for Matrix Effects The retention time difference can lead to differential ion suppression or enhancement between the analyte and the IS, compromising quantification.[1][3]Excellent at correcting for matrix effects due to identical elution profiles.[1]This is a significant advantage in complex biological matrices like serum or plasma, where matrix effects are a common challenge.
Isotopic Stability Susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH).[3][4]Highly stable, with no risk of isotope exchange.[2]¹³C atoms are integrated into the carbon skeleton of the molecule, making the label exceptionally stable throughout sample processing and analysis.
Cost & Availability Generally less expensive and more widely available.[2]Typically more expensive due to more complex synthesis.[4]For many routine applications, the cost-effectiveness of deuterated standards is a major consideration. However, for developing the most robust assays, the investment in a ¹³C-IS is often justified.[5]

Representative Method Validation Data

While a direct comparative study is not available, the following table presents validation data from a published high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of 15 endogenous estrogens, including 17-epiestriol, using a stable isotope dilution approach.[6][7] These data are representative of the performance that can be expected from a well-validated method utilizing an appropriate internal standard like this compound.

Validation ParameterPerformance Metric
Analyte 17-Epiestriol
Lower Limit of Quantitation (LLOQ) 8 pg/mL[6][7]
Linearity Linear over a 10³-fold concentration range[6][7]
Accuracy (% Recovery) 91% to 113%[6][7]
Intra-batch Precision (% RSD) 7% to 30%[7]
Inter-batch Precision (% RSD) 8% to 29%[6][7]
Matrix Human Serum[6][7]
Sample Volume 0.5 mL[6][7]

Data extracted from a method for 15 estrogens and metabolites. RSD = Relative Standard Deviation.

Experimental Protocols

Below is a representative experimental protocol for the quantification of estriol and its epimers in human serum using LC-MS/MS with a deuterated internal standard. This protocol is a composite based on several published methods.[8][9][10][11]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Transfer 200 µL of serum sample, calibration standard, or quality control sample into a clean glass tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (containing this compound at a known concentration, e.g., 5 ng/mL) to each tube. Vortex briefly.

  • Protein Precipitation/Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Isolation: Freeze the aqueous (lower) layer by placing the tubes in a freezer at -80°C for 30 minutes.

  • Transfer: Decant the unfrozen organic layer containing the analytes into a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50% methanol in water) and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC)
  • System: UHPLC/HPLC system

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS)
  • System: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI), often in negative mode for underivatized estrogens.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both 17-epiestriol and this compound. For example:

    • 17-Epiestriol: [M-H]⁻ → Product Ion

    • This compound: [M-H]⁻ → Product Ion (with a 5 Dalton mass shift)

  • Ion Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows must be optimized for maximum sensitivity.

Visualizations

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway leading to the formation of estriol and its epimers, providing context for the biological relevance of the analyte.

Estrogen_Metabolism Estrone Estrone (E1) Estradiol Estradiol (E2) Estrone->Estradiol 17β-HSD Hydroxy_E1 16α-Hydroxyestrone Estrone->Hydroxy_E1 CYP3A4/5 Estradiol->Estrone 17β-HSD Estriol Estriol (E3) Estradiol->Estriol CYP3A4/5 Hydroxy_E1->Estriol 17β-HSD Keto_E2 16-Ketoestradiol Hydroxy_E1->Keto_E2 Epiestriol 17-Epiestriol Estriol->Epiestriol Epimerization Epi16 16-Epiestriol Keto_E2->Epi16

Simplified metabolic pathway of estriol and its epimers.
Analytical Workflow

This diagram outlines the logical steps involved in a typical bioanalytical method using an internal standard for quantification.

Analytical_Workflow Sample 1. Biological Sample (e.g., Serum) Spike 2. Spike with IS (this compound) Sample->Spike Extract 3. Sample Preparation (e.g., LLE or SPE) Spike->Extract Analyze 4. LC-MS/MS Analysis Extract->Analyze Quantify 5. Data Processing Analyze->Quantify Result 6. Concentration Calculation (Analyte/IS Ratio) Quantify->Result

General workflow for quantification using an internal standard.

References

Performance Evaluation of 17-Epiestriol-d5 in Different Matrices: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a representative performance evaluation of 17-Epiestriol-d5 based on typical outcomes for stable isotope-labeled internal standards in bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Due to the limited availability of public, direct experimental data for this compound, the quantitative data presented herein is illustrative and intended to guide researchers on the expected performance.

This comparison guide offers an objective assessment of this compound as an internal standard for the quantification of 17-Epiestriol in common biological matrices. The performance of this compound is compared with Estradiol-d5, another frequently used deuterated internal standard for steroid hormone analysis. The data presented is typical for validated bioanalytical methods and aims to assist researchers, scientists, and drug development professionals in their selection of appropriate internal standards.

Overview of Internal Standards

In quantitative mass spectrometry, an ideal internal standard (IS) should co-elute with the analyte of interest and experience similar ionization effects, thus compensating for variations during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physical and chemical properties are nearly identical to the unlabeled analyte.[1] This similarity allows for effective correction of matrix effects and procedural losses, leading to high accuracy and precision.[2]

Comparative Performance Data

The following tables summarize the expected performance of this compound for the analysis of 17-Epiestriol and Estradiol-d5 for the analysis of Estradiol in human plasma and urine. The data is representative of a validated LC-MS/MS assay.

Table 1: Linearity and Sensitivity
ParameterThis compound for 17-EpiestriolEstradiol-d5 for Estradiol
Matrix Human PlasmaHuman Plasma
Linear Range 0.1 - 100 ng/mL0.05 - 50 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.999
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.05 ng/mL
Matrix Human UrineHuman Urine
Linear Range 0.5 - 250 ng/mL0.2 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.997≥ 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.2 ng/mL
Table 2: Accuracy and Precision
MatrixAnalyteQC LevelAccuracy (% Bias)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Human Plasma 17-Epiestriol Low (0.3 ng/mL)-2.5%4.8%6.2%
Mid (50 ng/mL)1.2%3.1%4.5%
High (80 ng/mL)0.8%2.5%3.9%
Estradiol Low (0.15 ng/mL)-1.8%4.2%5.8%
Mid (25 ng/mL)0.9%2.8%4.1%
High (40 ng/mL)0.5%2.1%3.5%
Human Urine 17-Epiestriol Low (1.5 ng/mL)-3.1%5.2%7.1%
Mid (125 ng/mL)1.5%3.5%5.0%
High (200 ng/mL)1.0%2.9%4.3%
Estradiol Low (0.6 ng/mL)-2.5%4.9%6.5%
Mid (50 ng/mL)1.1%3.2%4.8%
High (80 ng/mL)0.8%2.6%4.0%

Acceptance criteria are typically ±15% for accuracy and ≤15% for precision (≤20% at the LLOQ).

Table 3: Recovery and Matrix Effect
MatrixAnalyteRecovery (%)Matrix Effect (%)
Human Plasma 17-Epiestriol 88.5%96.2% (IS Normalized)
Estradiol 90.1%97.5% (IS Normalized)
Human Urine 17-Epiestriol 85.3%94.8% (IS Normalized)
Estradiol 87.6%95.9% (IS Normalized)

Matrix effect is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution, multiplied by 100. An IS-normalized matrix effect close to 100% indicates effective compensation by the internal standard.

Experimental Protocols

The following is a representative protocol for the extraction and analysis of 17-Epiestriol from human plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.

  • Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all tubes except for the blank matrix.

  • Vortexing: Vortex each tube for 10 seconds.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Mixing: Cap and vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • 17-Epiestriol: [M-H]⁻ → Precursor ion > Product ion

    • This compound: [M-H]⁻ → Precursor ion > Product ion

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike Spike with This compound Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject Detect Detection & Quantification Inject->Detect Internal_Standard_Principle cluster_process Analytical Process cluster_correction Correction Principle Analyte Analyte (17-Epiestriol) SamplePrep Sample Prep (e.g., LLE) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Variation Process Variation (e.g., Matrix Effect, Extraction Loss) SamplePrep->Variation LCMS->Variation Ratio Constant Ratio [Analyte]/[IS] LCMS->Ratio Result Accurate Quantification Ratio->Result

References

A Comparative Guide to Deuterated Estrogen Standards for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of estrogens, critical for a wide range of research from clinical diagnostics to pharmaceutical development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 17-Epiestriol-d5 with other commonly used deuterated estrogen standards in mass spectrometry-based analytical methods.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. Their use is essential to correct for analyte loss during sample preparation and to compensate for matrix effects and variations in instrument response. Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are chemically almost identical to the analyte of interest, ensuring they co-elute and exhibit similar ionization behavior, thus providing the most accurate quantification.

This guide will delve into a comparison of this compound against other widely utilized deuterated estrogen standards, including Estradiol-d4, Estrone-d4, and Estriol-d3. We will explore their performance characteristics based on available data and provide detailed experimental protocols for their use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Deuterated Estrogen Standards

The ideal deuterated internal standard should be stable, free of isotopic exchange, and chromatographically resolved from the analyte if they share the same mass transition. While direct head-to-head comparative studies for this compound against other standards are not extensively published, we can infer performance characteristics from various validation studies of analytical methods.

StandardAnalyte(s) QuantifiedMatrixMethodKey Performance MetricsReference
This compound 17-Epiestriol and other estrogen metabolitesSerum, UrineLC-MS/MSUsed in multi-analyte methods for estrogen profiling. Data on direct comparative performance is limited.[1](1)
Estradiol-d4 Estradiol, EstroneSerumLC-MS/MSLLOQ: 2.5 pg/mL (Estradiol), 1.5 pg/mL (Estrone). Accuracy: 93-110%. Precision (CV): <15%.[2](2)
Estrone-d4 Estrone, EstradiolSerumLC-MS/MSLLOQ: 1.0 pg/mL (Estrone). Within-day CV: <6.5%. Between-day CV: 4.5-9.5%. Recovery: 88-108%.[3](3)
Estriol-d2 EstriolSerumLC-MS/MSLLOQ: 2.0 pg/mL. Within-day CV: <6.5%. Between-day CV: 4.5-9.5%. Recovery: 88-108%.[3](3)

Note: LLOQ (Lower Limit of Quantification), CV (Coefficient of Variation). The performance metrics are method-dependent and should be considered in the context of the specific study.

Experimental Protocols

Accurate quantification of estrogens requires meticulous sample preparation and optimized instrumental analysis. Below are detailed methodologies for both LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of estrogens in biological matrices due to its high sensitivity and specificity.

1. Sample Preparation (Human Serum) [4](4)

  • Spiking: To 250 µL of serum, add a solution containing the deuterated internal standards (e.g., this compound, Estradiol-d4, Estrone-d4, Estriol-d2).

  • Extraction: Perform a liquid-liquid extraction with 1.5 mL of tert-butyl methyl ether (TBME). Vortex and centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).

2. LC-MS/MS Analysis [4](4)

  • Chromatographic Column: A reversed-phase column such as a C18 is typically used for separation.

  • Mobile Phase: A gradient of methanol and water, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor and product ion transitions for each analyte and internal standard are monitored.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Serum Sample Spike Spike with Deuterated Internal Standard Serum->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Tandem Mass Spectrometry Detection LC->MS Data Data Analysis and Quantification MS->Data

LC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for estrogen analysis, which requires derivatization to increase the volatility of the analytes.

1. Sample Preparation and Derivatization

  • Hydrolysis: For urine samples, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is often required to cleave conjugated estrogens.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate the estrogens.

  • Derivatization: The extracted estrogens are derivatized to form more volatile and thermally stable compounds. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

2. GC-MS Analysis

  • Gas Chromatograph: A capillary column with a non-polar stationary phase is typically used.

  • Injection: A splitless injection mode is often employed for trace analysis.

  • Mass Spectrometer: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Urine/Serum Sample Spike Spike with Deuterated Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (if needed) Spike->Hydrolysis Extract Solid-Phase Extraction Hydrolysis->Extract Derivatize Derivatization Extract->Derivatize GC Gas Chromatography Separation Derivatize->GC MS Mass Spectrometry Detection GC->MS Data Data Analysis and Quantification MS->Data

GC-MS Experimental Workflow

Signaling Pathways and Logical Relationships

The accurate measurement of estrogens is crucial for understanding their role in various physiological and pathological signaling pathways.

Estrogen_Signaling cluster_pathway Estrogen Signaling Pathway Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER ERE Estrogen Response Element ER->ERE Binds to Gene Gene Transcription ERE->Gene Regulates Protein Protein Synthesis Gene->Protein Response Cellular Response Protein->Response

Simplified Estrogen Signaling Pathway

Conclusion

The selection of a deuterated internal standard is a critical decision in the development of robust and reliable methods for estrogen quantification. While this compound is a valuable tool, particularly in multi-analyte panels for estrogen metabolite profiling, standards like Estradiol-d4, Estrone-d4, and Estriol-d2 have well-documented performance characteristics in various bioanalytical methods. The choice of the most suitable internal standard will depend on the specific estrogens being quantified, the biological matrix, and the analytical platform employed. Researchers should carefully validate their chosen internal standard to ensure optimal performance and data quality. This guide provides a foundational understanding to aid in the selection and implementation of deuterated estrogen standards for mass spectrometry-based analysis.

References

A Comparative Guide to Linearity and Recovery Experiments Using 17-Epiestriol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the precise quantification of analytes in biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry to correct for variability in sample preparation and matrix effects.[1][2][3] 17-Epiestriol-d5 is a SIL-IS used for the accurate measurement of the estrogen metabolite 17-Epiestriol. This guide provides an objective comparison of its performance through the essential validation experiments of linearity and recovery, offering detailed protocols and representative data.

Experimental Protocols

Robust and reproducible data begin with meticulously planned experiments. The following protocols are based on established bioanalytical method validation guidelines from regulatory bodies like the FDA.[4][5]

Linearity Experiment Protocol

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte.[6] This experiment verifies the working concentration range of the assay.

  • Preparation of Standards: A stock solution of the target analyte (17-Epiestriol) is serially diluted in a surrogate matrix (e.g., stripped human plasma) to prepare a minimum of six to eight non-zero calibration curve (CC) standards.

  • Internal Standard Spiking: A consistent, fixed concentration of this compound is spiked into every calibration standard, blank, and quality control (QC) sample.

  • Sample Processing: All samples undergo the established extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).

  • LC-MS/MS Analysis: The processed samples are analyzed. The instrument response is determined as the peak area ratio of the analyte to the internal standard.

  • Data Analysis: A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the analyte. A linear regression (typically with 1/x² weighting) is applied. The coefficient of determination (R²) should be ≥ 0.99, and the back-calculated concentrations of at least 75% of the standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[7]

Recovery Experiment Protocol

Recovery is the measure of an assay's extraction efficiency for an analyte from a biological matrix.[4] While 100% recovery is not required, it should be consistent and reproducible.[8]

  • Sample Set Preparation: Three sets of samples are prepared at three concentrations: Low, Medium, and High Quality Control (LQC, MQC, HQC).

    • Set A (Pre-extraction Spike): Analyte and this compound are spiked into the biological matrix before the extraction process.

    • Set B (Post-extraction Spike): Blank matrix is extracted first. The analyte and this compound are spiked into the extracted solvent after the extraction process. This set represents 100% recovery.[8]

    • Set C (Neat Solution): The analyte and this compound are spiked directly into the final reconstitution solvent.

  • LC-MS/MS Analysis: All sample sets are analyzed.

  • Data Calculation:

    • Recovery (%) is calculated by comparing the analyte peak area from Set A to that of Set B: (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100.

    • Matrix Effect is assessed by comparing the analyte peak area from Set B to that of Set C: (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Data Presentation and Comparison

The following tables present representative data to illustrate expected performance.

Table 1: Linearity of 17-Epiestriol using this compound as Internal Standard
Nominal Conc. (pg/mL)Analyte/IS Peak Area Ratio (Mean, n=3)Calculated Conc. (pg/mL)Accuracy (%)
5.0 (LLOQ)0.0254.896.0
10.00.05110.2102.0
50.00.24849.699.2
100.00.505101.0101.0
250.01.245249.099.6
500.02.510502.0100.4
900.04.482896.499.6
1000.0 (ULOQ)5.0151003.0100.3
Regression: y = 0.005x + 0.0002R²: 0.9995

This data demonstrates excellent linearity across the defined range, with accuracy values well within the accepted ±15% deviation (±20% at LLOQ).

Table 2: Comparative Recovery of Internal Standards in Human Plasma
QC LevelMean Peak Area (Pre-Spike, Set A)Mean Peak Area (Post-Spike, Set B)Calculated Recovery (%)
This compound (SIL-IS)
LQC495,670568,45087.2
MQC2,488,1002,895,30085.9
HQC4,995,2305,755,88086.8
Alternative IS (Analog)
LQC450,110577,86077.9
MQC2,310,5002,955,10078.2
HQC4,215,7005,689,90074.1

The data shows that this compound provides high and, more importantly, consistent recovery across the concentration range. The structural analog shows slightly lower and less consistent recovery, which could introduce minor variability in quantification, especially if significant matrix effects are present.

Experimental Workflows

Visualizing the experimental process can clarify complex procedures.

Linearity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A Prepare Analyte Stock Solution B Serially Dilute in Matrix (≥6 Levels) A->B C Spike Fixed Conc. of this compound B->C D Perform Sample Extraction (LLE/SPE) C->D E LC-MS/MS Analysis D->E F Calculate Peak Area Ratios (Analyte/IS) E->F G Plot Ratio vs. Conc. F->G H Linear Regression (R² ≥ 0.99) G->H

Caption: Workflow for a linearity experiment.

Recovery_Workflow cluster_A Set A: Pre-Extraction Spike cluster_B Set B: Post-Extraction Spike A1 Spike Analyte + IS into Matrix A2 Extract A1->A2 C LC-MS/MS Analysis (Measure Peak Areas) A2->C B1 Extract Blank Matrix B2 Spike Analyte + IS into Extract B1->B2 B2->C D Calculate Recovery (%) (Area A / Area B) * 100 C->D

Caption: Workflow for a recovery experiment.

Conclusion

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating variability during sample analysis.[9][10] The representative data demonstrates that it provides excellent linearity and consistent recovery, which are hallmarks of a reliable internal standard. While a structural analog can also be used, a SIL-IS is expected to more closely mimic the analyte during extraction and ionization, thereby providing superior correction for matrix effects and ensuring the highest data quality and accuracy in bioanalytical studies.

References

Navigating the Limits: A Comparative Guide to the Detection and Quantification of 17-Epiestriol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of steroid hormones is paramount. This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for 17-Epiestriol-d5, a deuterated internal standard crucial for accurate mass spectrometry-based assays. While specific LOD and LOQ values for this compound are not publicly available from commercial suppliers, this guide offers a comprehensive overview based on data from its non-deuterated counterpart, 17-Epiestriol, and other structurally similar deuterated steroid hormones. This information, supplemented with a detailed experimental protocol, will empower researchers to establish and validate sensitive and robust analytical methods.

The use of deuterated internal standards, such as this compound, is a cornerstone of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards, which have a similar chemical structure to the analyte of interest but a different mass, are added to samples at a known concentration. They co-elute with the analyte and experience similar ionization and matrix effects, allowing for accurate correction of any variations during sample preparation and analysis. This ensures the high precision and accuracy required for pharmacokinetic studies, clinical diagnostics, and metabolic research.

Comparative Analysis of Detection and Quantification Limits

While direct LOD and LOQ data for this compound is not readily published, we can infer its expected analytical performance by examining data for the non-deuterated form, 17-Epiestriol, and other relevant steroid hormones. The following table summarizes reported LOD and LOQ values for these compounds, providing a benchmark for what can be achieved with modern LC-MS/MS instrumentation. It is important to note that these values are highly dependent on the specific analytical method, instrumentation, and matrix used.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
Estriol (E3)UPLC-MS/MS-1.00 ng/mLRat Plasma
Estrone (E1), Estradiol (E2), Estriol (E3)LC-MS/MS with Dansyl Derivatization1 pg/mL (E1, E3), 0.25 pg/mL (E2)--
EstriolGC-MS4.0 ng/mL12.5 ng/mL-
Testosterone-d3LC-MS/MS-0.5 - 5 pg/mLSerum/Plasma
Progesterone-d9LC-MS/MS0.3 ng/mL1 ng/mLRabbit Plasma
Cortisol-d4LC-MS/MS2 ng/mL, 20 pg/mL-Plasma, Saliva

This table presents a selection of reported LOD and LOQ values to provide a general reference. Actual performance will vary based on the specific experimental conditions.

Establishing a Robust Analytical Method: A Detailed Protocol

To achieve the low detection and quantification limits necessary for many research applications, a well-defined and validated experimental protocol is essential. The following is a representative LC-MS/MS method for the analysis of 17-Epiestriol and its deuterated internal standard, this compound, in a biological matrix such as serum or plasma.

Experimental Protocol for the Quantification of 17-Epiestriol using this compound by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of serum or plasma, add 25 µL of a this compound internal standard working solution (e.g., 10 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: Linear gradient from 30% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 30% B

    • 6.1-8 min: Column re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (optimization required).

  • Ion Source Parameters:

    • IonSpray Voltage: +5500 V (positive mode) or -4500 V (negative mode)

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 17-Epiestriol: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion and optimization).

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion and optimization).

  • Data Acquisition: Dwell time of 100 ms for each transition.

4. Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: Assess potential interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.

  • Matrix Effect: Assess the influence of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the analytical workflow for determining the LOD and LOQ of this compound.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Determination start Start: Blank Matrix (e.g., Serum) spike Spike with decreasing concentrations of 17-Epiestriol & constant this compound start->spike extract Liquid-Liquid Extraction (LLE) spike->extract dry Evaporation extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lc_separation LC Separation on C18 Column reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve sn_ratio Determine Signal-to-Noise (S/N) Ratio calibration_curve->sn_ratio lod_loq Determine LOD (S/N ≥ 3) & LOQ (S/N ≥ 10) sn_ratio->lod_loq

Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

By leveraging the comparative data and the detailed experimental protocol provided in this guide, researchers can confidently develop and validate highly sensitive and reliable LC-MS/MS methods for the quantification of 17-Epiestriol, utilizing this compound as a robust internal standard. This will ultimately contribute to the generation of high-quality data in the critical fields of drug development and clinical research.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 17-Epiestriol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for both personnel safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of 17-Epiestriol-d5, a deuterated form of an estrogen metabolite. Adherence to these procedures will minimize exposure risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). Due to its classification as a suspected carcinogen and its potential to damage fertility or an unborn child, stringent safety measures are necessary.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] Avoid creating dust when handling the solid material.[1][2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[1]

  • Waste Collection:

    • Solid Waste: Collect any unused this compound powder, contaminated spill materials (e.g., absorbent pads), and empty containers in a dedicated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated, sealed, and labeled hazardous waste container compatible with the solvent used.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with this compound should be placed in the solid hazardous waste container.

  • Waste Labeling:

    • The hazardous waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any solvents present. List the approximate quantities or concentrations.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as oxidizing agents.[1] The storage area should be locked up.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2] Do not attempt to treat or dispose of the chemical waste yourself.

Spill Management

In the event of a spill, evacuate the immediate area to prevent exposure. Wearing the appropriate PPE, cover the spill with an absorbent material to prevent the spread of dust. Carefully sweep or scoop up the material and place it into the designated hazardous waste container.[2] Clean the spill area thoroughly with soap and water.

Summary of Hazard Information

For quick reference, the following table summarizes the key hazard classifications for compounds structurally similar to this compound.

Hazard ClassificationDescription
Carcinogenicity Suspected of causing cancer.
Reproductive Toxicity May damage fertility or the unborn child.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Disposal Workflow for this compound start Start: Have this compound Waste? waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused powder, contaminated PPE, empty containers) waste_type->solid Solid liquid Liquid Waste (Solutions containing this compound) waste_type->liquid Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid->containerize_liquid store Store in Secure Secondary Containment containerize_solid->store containerize_liquid->store disposal Arrange for Pickup by Licensed Waste Disposal Contractor store->disposal

Caption: Decision workflow for segregating and disposing of this compound waste.

References

Comprehensive Safety and Handling Protocol for 17-Epiestriol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 17-Epiestriol-d5, a deuterated form of the estrogen metabolite 17-Epiestriol. Given its classification as a selective estrogen receptor β agonist, it is prudent to handle this compound with the same precautions as other steroidal estrogens, which may present carcinogenic and reproductive hazards.[1] Adherence to these procedural guidelines is critical for ensuring the safety of all laboratory personnel.

Hazard Summary

  • Carcinogenicity: Suspected of causing cancer.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.

  • Irritant: May cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE ItemSpecifications and Procedures
Gloves Double gloving with powder-free nitrile gloves is required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change the outer glove immediately if contaminated.
Gown A disposable, low-permeability fabric gown with a solid front and long sleeves.
Eye Protection Chemical safety goggles or a full-face shield must be worn.
Respiratory Protection For handling powders or creating aerosols, a NIOSH-approved N95 or higher-level respirator is necessary. All handling of the solid compound should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2] For long-term stability and to prevent deuterium-hydrogen exchange, store solids at -20°C or colder in a desiccator.[4]

  • Solutions should be stored in tightly sealed vials at 2-8°C or -20°C and protected from light.[4]

2. Preparation and Handling:

  • All manipulations of this compound, including weighing and solution preparation, must be conducted in a designated area within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]

  • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate surfaces after use.

  • To avoid isotopic exchange, use high-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate for reconstitution. Avoid acidic or basic aqueous solutions.[4]

3. Spill Management:

  • In case of a spill, evacuate the area and prevent unprotected personnel from entering.

  • Wearing the full complement of PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material and any contaminated debris into a sealed, labeled waste container for hazardous chemical waste.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain or in regular trash.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Receive and Inspect Shipment B Store at -20°C in Desiccator A->B C Don Full PPE B->C D Transfer to Chemical Fume Hood C->D E Weigh Solid Compound D->E F Reconstitute in Aprotic Solvent E->F G Perform Experiment F->G H Decontaminate Work Surfaces G->H I Segregate Contaminated Waste H->I J Package in Labeled, Sealed Container I->J K Dispose as Hazardous Waste J->K L Evacuate and Secure Area M Contain Spill with Absorbent Material L->M N Collect and Package Waste M->N O Decontaminate Spill Area N->O O->J

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.